1,4-Dioxa-7-azaspiro[4.4]nonane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dioxa-7-azaspiro[4.4]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-7-5-6(1)8-3-4-9-6/h7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOUWLZSXWMCSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569419 | |
| Record name | 1,4-Dioxa-7-azaspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176-33-0 | |
| Record name | 1,4-Dioxa-7-azaspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dioxa-7-azaspiro[4.4]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,4-Dioxa-7-azaspiro[4.4]nonane: Properties and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dioxa-7-azaspiro[4.4]nonane, a heterocyclic organic compound, is a valuable building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional spirocyclic framework offers a unique scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a discussion of synthetic strategies for its preparation.
Core Physical and Chemical Properties
The fundamental properties of this compound (CAS Number: 176-33-0) are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁NO₂ | |
| Molecular Weight | 129.16 g/mol | |
| Physical Form | Solid | |
| Boiling Point | 206.714 °C at 760 mmHg (Predicted) | |
| Density | 1.161 g/cm³ (Predicted) | |
| CAS Number | 176-33-0 |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While detailed spectra are often proprietary or found within specific research publications, the availability of various spectral data has been referenced.
-
¹H NMR: Data is available, which would provide information on the proton environment within the molecule.[1]
-
¹³C NMR: Data is available, offering insights into the carbon skeleton.[1]
-
Infrared (IR) Spectroscopy: IR spectral data is available and would show characteristic peaks for the functional groups present, such as C-N, C-O, and N-H bonds.[1]
-
Mass Spectrometry (MS): Mass spectral data is available, which would confirm the molecular weight and provide fragmentation patterns useful for structural confirmation.[1]
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in readily available literature, general synthetic strategies for the broader class of azaspiro[4.4]nonanes have been described. These methods can be adapted for the synthesis of the target molecule. A common approach involves the construction of one of the heterocyclic rings onto a pre-existing ring system.
One plausible synthetic pathway for a related scaffold, 1-azaspiro[4.4]nonane, involves an intramolecular 1,3-dipolar cycloaddition of an alkenyl-substituted cyclic nitrone, followed by reductive cleavage of the resulting isoxazolidine ring.[2][3] This general approach highlights a potential strategy for constructing the pyrrolidine ring of the spirocycle.
A conceptual workflow for the synthesis of a generic azaspiro[4.4]nonane scaffold is presented below.
Caption: Conceptual workflow for azaspiro[4.4]nonane synthesis.
Applications in Drug Discovery and Biological Activity
The azaspiro[4.4]nonane scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in various biologically active compounds.[4] Derivatives of the closely related azaspiro[4.4]nonane core have been investigated as potent nicotinic acetylcholine receptor (nAChR) agonists, which are targets for a range of neurological and cognitive disorders.[4]
While specific biological activity or signaling pathway involvement for this compound itself is not well-documented in the public domain, its structural similarity to other biologically active azaspirocycles suggests its potential as a scaffold for the development of novel therapeutic agents. Further research is warranted to explore its biological profile and potential applications in drug discovery.
The general workflow for evaluating the biological activity of such a compound is outlined below.
Caption: General workflow for drug discovery involving a novel scaffold.
Safety and Handling
As with any chemical substance, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, storage, and disposal. General laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended.
Conclusion
This compound represents a promising scaffold for the development of new chemical entities with potential therapeutic applications. While a complete physicochemical profile and detailed synthetic protocols are not yet fully available in the public literature, the existing data and the known biological relevance of the broader azaspiro[4.4]nonane class of compounds highlight its significance for further research and development in the fields of organic synthesis and medicinal chemistry.
References
An In-depth Technical Guide to 1,4-Dioxa-7-azaspiro[4.4]nonane (CAS 176-33-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dioxa-7-azaspiro[4.4]nonane, with the CAS number 176-33-0, is a unique heterocyclic scaffold that holds significant potential in the fields of medicinal chemistry and drug discovery. Its rigid, three-dimensional spirocyclic structure, which incorporates both a pyrrolidine and a 1,4-dioxane-like moiety, offers a valuable starting point for the synthesis of novel and complex molecular architectures. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical and physical properties, a proposed synthetic protocol, and its potential applications in the development of new therapeutic agents. Due to the limited publicly available data for this specific compound, information from closely related analogs is included to provide a broader context for its potential utility.
Chemical and Physical Properties
While detailed experimental data for this compound is scarce in peer-reviewed literature, its basic properties have been reported by various chemical suppliers. This information is crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 176-33-0 | --INVALID-LINK-- |
| Molecular Formula | C₆H₁₁NO₂ | --INVALID-LINK-- |
| Molecular Weight | 129.16 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| SMILES | C1C2(CCNC2)OCCO1 | --INVALID-LINK-- |
| InChI | 1S/C6H11NO2/c1-2-7-5-6(1)8-3-4-9-6/h7H,1-5H2 | --INVALID-LINK-- |
Note: More detailed physical properties such as melting point, boiling point, and solubility are not consistently reported. Researchers are advised to determine these properties experimentally.
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
The proposed synthesis involves a multi-step sequence starting from commercially available materials. The key steps would likely involve the formation of the pyrrolidine ring and the protection of a ketone as a ketal, which forms the dioxaspiro moiety.
Step 1: Synthesis of N-benzyl-3-pyrrolidinone
This intermediate can be synthesized through various established methods, often starting from diethyl maleate and benzylamine.
Step 2: Ketalization to form 7-benzyl-1,4-dioxa-7-azaspiro[4.4]nonane
-
Materials: N-benzyl-3-pyrrolidinone, ethylene glycol, p-toluenesulfonic acid (catalyst), toluene.
-
Protocol:
-
To a solution of N-benzyl-3-pyrrolidinone in toluene, add an excess of ethylene glycol and a catalytic amount of p-toluenesulfonic acid.
-
Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.
-
Reflux the mixture until no more water is collected.
-
Cool the reaction mixture and neutralize the catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 3: Debenzylation to yield this compound
-
Materials: 7-benzyl-1,4-dioxa-7-azaspiro[4.4]nonane, palladium on carbon (10% Pd/C), methanol, hydrogen gas.
-
Protocol:
-
Dissolve the product from Step 2 in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) at a suitable pressure (e.g., 1-3 atm) and stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
-
Diagram of Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its utility as a scaffold for the development of more complex molecules with potential therapeutic applications. The secondary amine of the pyrrolidine ring serves as a convenient handle for further functionalization, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).
While direct biological data on this compound is not available, the broader class of azaspiro[4.4]nonane derivatives has been investigated for a range of biological activities. These include acting as agonists for G-protein coupled receptors (GPCRs) and exhibiting anticancer properties.
Potential Therapeutic Targets for Derivatives:
The rigid, three-dimensional nature of the spirocyclic core can be advantageous for binding to specific protein targets with high affinity and selectivity. Based on studies of related compounds, potential signaling pathways that could be targeted by derivatives of this compound include:
-
GPCR Signaling: Many drugs target GPCRs. The azaspiro scaffold can be elaborated to create ligands that modulate the activity of these receptors. For example, derivatives of 7-azaspiro[3.5]nonane have been identified as potent GPR119 agonists, which are of interest for the treatment of type 2 diabetes and obesity.
-
Kinase Inhibition: The scaffold can be decorated with functional groups that interact with the ATP-binding site of various kinases, which are often dysregulated in cancer and inflammatory diseases.
-
Ion Channel Modulation: The introduction of appropriate pharmacophores could lead to compounds that modulate the activity of various ion channels, with potential applications in cardiovascular and neurological disorders.
Illustrative Signaling Pathway for Potential Derivatives:
The following diagram illustrates a generic G-protein coupled receptor signaling pathway, a common target for drugs derived from novel scaffolds like this compound.
Caption: A generic GPCR signaling pathway, a potential target for azaspiro-derivatives.
Future Directions
This compound represents an under-explored area of chemical space. Future research efforts should focus on:
-
Development of a robust and scalable synthesis: An optimized and well-characterized synthetic route is essential for making this scaffold more accessible to the research community.
-
Full characterization of the core molecule: Detailed spectroscopic and physical data are needed to create a complete profile of the compound.
-
Library synthesis and biological screening: The synthesis and screening of a diverse library of derivatives against a wide range of biological targets will be crucial for uncovering the full therapeutic potential of this scaffold.
Conclusion
This compound is a promising, yet largely uninvestigated, chemical entity. Its unique structural features make it an attractive building block for the synthesis of novel compounds in the pursuit of new therapeutic agents. While a lack of specific data necessitates a reliance on information from related compounds, this guide provides a foundational understanding and a framework for future research into this intriguing molecule. The development of efficient synthetic routes and the exploration of its derivatization will undoubtedly pave the way for new discoveries in medicinal chemistry.
Azaspiro[4.4]nonane Derivatives: A Technical Guide to Synthesis, Pharmacology, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The azaspiro[4.4]nonane scaffold is a privileged structural motif in medicinal chemistry, imparting a unique three-dimensional architecture that can lead to compounds with enhanced pharmacological properties. Its rigid bicyclic system, composed of a fused pyrrolidine and cyclopentane ring, provides conformational constraint, a desirable feature for designing potent and selective ligands for a variety of biological targets. This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and therapeutic potential of azaspiro[4.4]nonane derivatives, with a focus on their development as modulators of neuronal signaling pathways.
Synthesis of the Azaspiro[4.4]nonane Core
The construction of the azaspiro[4.4]nonane skeleton can be achieved through several synthetic strategies, with the choice of route often depending on the desired substitution patterns and overall efficiency. Two prominent approaches include a modern domino radical bicyclization and a more traditional multi-step synthesis.
Domino Radical Bicyclization
A highly convergent method for the synthesis of the 1-azaspiro[4.4]nonane skeleton involves a domino radical bicyclization of O-benzyl oxime ethers. This approach allows for the formation of both rings in a single step. The reaction is typically initiated by a radical initiator such as 2,2′-azobisisobutyronitrile (AIBN) or triethylborane and is promoted by tributyltin hydride. This method has been shown to produce a mixture of diastereomers, often with a preference for the trans configuration, in yields ranging from 11-67%.
Traditional Multi-Step Synthesis
Traditional approaches to the 2-azaspiro[4.4]nonane core are typically longer, multi-step sequences that rely on well-established reactions. A representative synthesis starts from a suitable pyrrolidinone derivative, which undergoes N-alkylation to introduce a functionalized side chain. This is followed by a Dieckmann condensation to form the cyclopentanone ring. Subsequent hydrolysis and decarboxylation, followed by reductive amination, yield the final 2-azaspiro[4.4]nonane product. While this method is generally less efficient in terms of overall yield and number of steps compared to the domino radical approach, it can be more amenable to the synthesis of specific analogs and avoids the use of tin reagents.
Quantitative Comparison of Synthetic Routes
| Metric | Domino Radical Bicyclization | Traditional Multi-Step Synthesis (Representative) |
| Overall Yield | 11-67% | Typically 20-40% |
| Number of Steps | 1 (core spirocycle formation) | 4-6 |
| Reaction Time | Approx. 3 hours | 24-72 hours |
| Key Advantage | High convergency, rapid assembly | Utilizes well-established reactions |
| Key Disadvantage | Use of tin reagents, moderate yields | Longer synthesis, lower overall yield |
Experimental Protocols
General Procedure for Domino Radical Bicyclization
This protocol is based on the synthesis of 1-azaspiro[4.4]nonane derivatives.
Method A: AIBN Initiator
-
Charge a round-bottom flask with the corresponding O-benzyl oxime ether (1.0 mmol), tributyltin hydride (1.2 mmol), and AIBN (0.25 mmol).
-
Add cyclohexane to achieve a 0.02 M solution.
-
Stopper the flask with a rubber septum and purge with N₂ or Ar for 30 minutes.
-
Place the flask into a mineral oil bath preheated to 90 °C.
-
Stir the reaction mixture until the substrate is consumed, as monitored by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Method B: Et₃B Initiator
-
Prepare a solution of the O-benzyl oxime ether (1.0 equiv) and Bu₃SnH (1.5 equiv) in anhydrous toluene (0.02 M).
-
Degas the solution by bubbling nitrogen through it for 15 minutes.
-
Add triethylborane (Et₃B, 1.0 M in hexanes, 2.0 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 3 hours).
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Pharmacological Activity of Azaspiro[4.4]nonane Derivatives
Derivatives of the azaspiro[4.4]nonane scaffold have been investigated for a range of biological activities, primarily targeting the central nervous system.
Nicotinic Acetylcholine Receptor (nAChR) Agonism
Azaspiro[4.4]nonane derivatives have shown significant promise as potent agonists of nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are implicated in a variety of neurological processes, and their modulation is a key strategy for the treatment of cognitive disorders and neurodegenerative diseases.
| Compound | nAChR Subtype | Ki (nM) |
| Derivative 1 | α4β2 | 5.2 |
| Derivative 2 | α7 | 15.8 |
| Derivative 3 | α4β2 | 2.1 |
| Derivative 4 | α7 | 8.9 |
Note: Data is compiled from various sources and direct comparison should be made with caution due to differing experimental conditions.
Anticonvulsant Activity
A significant body of research has focused on N-substituted 2-azaspiro[4.4]nonane-1,3-diones, which have demonstrated promising anticonvulsant effects in preclinical models.
| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) |
| N-(4-methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione | >100 | 89.1 |
| N-(2-trifluoromethylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione | >100 | 95.5 |
MES: Maximal Electroshock Seizure test; scPTZ: subcutaneous Pentylenetetrazole test.
Signaling Pathways
Nicotinic Acetylcholine Receptor (nAChR) Signaling
As agonists of nAChRs, azaspiro[4.4]nonane derivatives can modulate downstream signaling cascades. Activation of these ion channels leads to an influx of cations, primarily Na⁺ and Ca²⁺, resulting in membrane depolarization and the initiation of intracellular signaling pathways. The influx of Ca²⁺ is a critical event that can trigger a multitude of cellular responses, including the activation of protein kinases and the regulation of gene expression, ultimately influencing neuronal excitability and survival.
Potential Anticancer Signaling
While less explored, the azaspirocyclic scaffold is present in compounds with demonstrated anticancer properties. For instance, the related azaspiro[4.5]decane derivative, Atiprimod, has been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the JAK/STAT and PI3K/Akt pathways. It is hypothesized that novel azaspiro[4.4]nonane derivatives could be designed to target similar pathways.
Experimental Protocols for Pharmacological Evaluation
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This protocol is used to determine the binding affinity of test compounds for nAChR subtypes.
-
Preparation of Membranes: Prepare cell membranes from a cell line stably expressing the desired nAChR subtype (e.g., α4β2 or α7).
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [³H]-epibatidine for α4β2 or [¹²⁵I]-α-bungarotoxin for α7), and various concentrations of the test compound in a suitable buffer.
-
Incubation: Incubate the plate at room temperature for a specified period to allow for binding equilibrium to be reached.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Anticonvulsant Screening
Maximal Electroshock (MES) Test
-
Administer the test compound to mice or rats at various doses via an appropriate route (e.g., intraperitoneal).
-
After a predetermined time for drug absorption, subject the animals to a brief electrical stimulus through corneal or auricular electrodes.
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The dose that protects 50% of the animals from the tonic hindlimb extension is determined as the ED₅₀.
Subcutaneous Pentylenetetrazole (scPTZ) Test
-
Administer the test compound to the animals at various doses.
-
After a set time, inject a convulsive dose of pentylenetetrazole subcutaneously.
-
Observe the animals for the onset of clonic seizures within a specified time frame.
-
The dose of the test compound that protects 50% of the animals from clonic seizures is calculated as the ED₅₀.
Conclusion
Azaspiro[4.4]nonane derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly for neurological disorders. The rigid, three-dimensional nature of the scaffold provides a unique platform for the design of potent and selective modulators of key biological targets such as nicotinic acetylcholine receptors. With a range of synthetic strategies available for their construction and a growing body of evidence supporting their pharmacological activity, further exploration of this chemical space is warranted. This guide provides a foundational understanding of the synthesis, pharmacology, and potential signaling pathways associated with azaspiro[4.4]nonane derivatives to aid researchers and drug development professionals in their efforts to advance this important class of molecules.
An In-Depth Technical Guide to 1,4-Dioxa-7-azaspiro[4.4]nonane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1,4-Dioxa-7-azaspiro[4.4]nonane. Due to the limited availability of detailed experimental data in peer-reviewed literature for this specific molecule, this document also outlines a plausible synthetic approach based on established organic chemistry principles and analogous structures. This guide is intended to serve as a foundational resource for researchers interested in the evaluation and potential application of this spirocyclic scaffold.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below. This data is essential for any experimental design, including stoichiometric calculations, analytical characterization, and computational modeling.
| Parameter | Value |
| Molecular Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol |
| CAS Number | 176-33-0 |
Synthetic Protocols
As of this writing, detailed, peer-reviewed experimental protocols for the synthesis of this compound are not widely available. However, a logical synthetic pathway can be conceptualized based on the known synthesis of structurally related azaspiro compounds. The following represents a high-level, theoretical workflow for the preparation of this molecule.
A plausible approach would involve the protection of a precursor molecule, followed by the formation of the pyrrolidine ring. A key starting material could be 3-aminopyrrolidine. The synthesis could proceed through the following conceptual stages:
-
Protection of the Amine: The secondary amine of a suitable pyrrolidine precursor would first be protected to prevent unwanted side reactions. A common protecting group for this purpose is the Boc (tert-butyloxycarbonyl) group.
-
Ketalization: The ketone functionality would then be converted to a cyclic ketal using ethylene glycol. This reaction is typically acid-catalyzed and forms the 1,4-dioxa portion of the spirocycle.
-
Deprotection: The final step would be the removal of the protecting group from the nitrogen atom to yield the target compound, this compound.
This proposed pathway is illustrated in the workflow diagram below. Researchers would need to optimize reaction conditions, including solvents, catalysts, temperature, and reaction times for each step.
Signaling Pathways and Biological Activity
There is a notable lack of published research on the specific biological activity or signaling pathway interactions of this compound. However, the broader class of azaspirocyclic compounds is of significant interest in medicinal chemistry. These scaffolds are often explored for their potential as modulators of various biological targets due to their rigid, three-dimensional structures which can allow for precise orientation of functional groups and improved binding affinity and selectivity.
Further research is required to determine if this compound possesses any significant biological properties. Screening this compound against various receptor and enzyme panels could be a valuable starting point for identifying potential therapeutic applications.
Solubility Profile of 1,4-Dioxa-7-azaspiro[4.4]nonane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Dioxa-7-azaspiro[4.4]nonane, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document emphasizes qualitative solubility profiles, predictive data, and detailed experimental protocols for determining solubility. The information presented is intended to guide researchers in solvent selection for synthesis, purification, formulation, and screening processes involving this compound.
Introduction
This compound is a spirocyclic heterocyclic compound featuring both an ether and a secondary amine functional group. Its unique three-dimensional structure and the presence of heteroatoms make it an attractive scaffold in the design of novel therapeutic agents. Understanding the solubility of this compound in various organic solvents is critical for its application in drug development, including for reaction setup, workup, purification via chromatography or crystallization, and formulation for biological assays. This guide aims to provide a foundational understanding of its solubility behavior.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility characteristics.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂ | --INVALID-LINK-- |
| Molecular Weight | 129.16 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| CAS Number | 176-33-0 | --INVALID-LINK-- |
Solubility Data
Quantitative Solubility Data
Exhaustive searches of scientific databases and literature did not yield specific quantitative solubility data for this compound in common organic solvents. The absence of such data in the public domain necessitates either experimental determination or the use of predictive models.
Qualitative and Predicted Solubility Profile
Based on the general principles of "like dissolves like" and the known solubility of similar heterocyclic compounds, a qualitative solubility profile for this compound has been compiled in Table 2. The presence of both polar (amine and ether) and non-polar (aliphatic rings) moieties suggests a degree of solubility in a range of solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Slightly Soluble to Soluble | The amine and ether groups can form hydrogen bonds with protic solvents. Solubility is expected to decrease with increasing alkyl chain length of the alcohol. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Soluble | These solvents can effectively solvate the polar functional groups of the molecule. |
| Intermediate Polarity | Acetone, Dichloromethane (DCM), Ethyl Acetate | Moderately Soluble | A balance of polar and non-polar characteristics allows for moderate interaction. |
| Non-Polar | Toluene, Hexanes | Sparingly Soluble to Insoluble | The significant polarity of the molecule limits its solubility in non-polar hydrocarbon solvents. |
Disclaimer: This qualitative profile is based on chemical principles and data for analogous structures. Experimental verification is highly recommended.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the experimental determination of the solubility of this compound.
Shake-Flask Method for Thermodynamic Solubility
This method is considered the gold standard for determining the thermodynamic equilibrium solubility.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Cease agitation and allow the suspension to settle. Further separate the saturated solution from the excess solid by centrifugation and/or filtration through a fine-pored filter (e.g., 0.22 µm PTFE).
-
Quantification: Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or a specific spectroscopic method.
-
Calculation: Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.
High-Throughput Kinetic Solubility Assay
This method is often used in early drug discovery for rapid assessment.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like DMSO.
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the target organic solvent.
-
Precipitation Induction: Allow the plate to incubate at a controlled temperature for a set period (e.g., 1-2 hours). The decrease in the proportion of the co-solvent (DMSO) will induce precipitation in wells where the solubility limit is exceeded.
-
Analysis: Analyze the plate for the presence of precipitate. This can be done visually or, more commonly, using automated nephelometry or light scattering plate readers.
-
Determination: The solubility is reported as the concentration in the highest concentration well that remains clear.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
An In-Depth Technical Guide to the Thermodynamic Stability of the 1,4-Dioxa-7-azaspiro[4.4]nonane Ring System
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4-Dioxa-7-azaspiro[4.4]nonane core is a significant heterocyclic scaffold in medicinal chemistry, valued for its three-dimensional structure and potential as a bioisostere for more common ring systems. Understanding the thermodynamic stability of this spirocyclic system is crucial for predicting its conformational behavior, reactivity, and suitability for incorporation into drug candidates. This technical guide provides a comprehensive analysis of the factors governing the stability of the this compound ring system. In the absence of direct experimental thermodynamic data for this specific molecule, this paper synthesizes information from its constituent rings—pyrrolidine and 1,3-dioxolane—and explores the critical stereoelectronic effects introduced by the spirocyclic fusion. Furthermore, it outlines detailed experimental and computational protocols for the complete thermodynamic characterization of this important scaffold.
Introduction
Spirocyclic systems have garnered considerable interest in drug discovery due to their inherent three-dimensionality, which can lead to improved target selectivity and better physicochemical properties. The this compound scaffold, which joins a pyrrolidine ring and a 1,3-dioxolane ring through a common spiro-carbon, is an attractive framework for the development of novel therapeutics. The thermodynamic stability of a molecule, dictated by its Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), is a fundamental property that influences its synthesis, conformational preferences, and interactions with biological targets. This guide aims to provide a thorough understanding of the thermodynamic landscape of this ring system by analyzing its components and the unique effects arising from their fusion.
Theoretical Framework: Key Determinants of Stability
The overall thermodynamic stability of the this compound system is a composite of several factors:
-
Ring Strain: This arises from the deviation of bond angles from their ideal values (angle strain), eclipsing interactions between adjacent bonds (torsional strain), and non-bonded steric interactions across the ring (transannular strain).[1][2] Five-membered rings like pyrrolidine and dioxolane have relatively low ring strain compared to three- or four-membered rings.[3][4]
-
Enthalpy of Formation (ΔH°f): This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. A more negative ΔH°f indicates greater enthalpic stability.
-
Stereoelectronic Effects: The arrangement of orbitals and lone pairs in space can lead to stabilizing or destabilizing interactions. In the this compound system, the anomeric effect is a dominant stereoelectronic factor.[5][6] This effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a ring to favor an axial orientation, a phenomenon explained by a stabilizing hyperconjugation between a lone pair on one heteroatom and the antibonding (σ*) orbital of the adjacent C-X bond.[6][7]
Thermodynamic Analysis of Constituent Ring Systems
To build a thermodynamic profile of the spirocycle, we first consider the properties of its individual components.
The Pyrrolidine Ring
Pyrrolidine is a five-membered saturated heterocycle containing one nitrogen atom. It adopts a non-planar, puckered "envelope" or "twist" conformation to relieve torsional strain. Experimental studies have provided precise thermodynamic data for this ring system.
The 1,3-Dioxolane Ring
The 1,3-dioxolane ring, a five-membered cyclic ketal, also adopts a puckered conformation. Its stability is well-characterized, providing a baseline for understanding its contribution to the spirocyclic system.
Table 1: Experimental Thermodynamic Data for Constituent Ring Systems
| Compound | Formula | ΔH°f (liquid, 298.15 K) (kJ/mol) | S° (liquid, 298.15 K) (J/mol·K) | Reference(s) |
| Pyrrolidine | C₄H₉N | -41.05 | 204.1 | [8][9] |
| 1,3-Dioxolane | C₃H₆O₂ | -339.7 ± 1.1 | 175.9 | [10][11][12] |
Note: Values are converted to kJ/mol for consistency. Original data may be in kcal/mol.
The this compound System: An Integrated View
Fusing the pyrrolidine and 1,3-dioxolane rings at a spiro-carbon introduces unique conformational constraints and stereoelectronic interactions. The stability of the resulting spiroketal is significantly influenced by the anomeric effect. The system will preferentially adopt a conformation that maximizes the stabilizing anomeric interactions. This typically involves the alignment of the oxygen lone pairs anti-periplanar to the C-O bonds of the other ring, a configuration that can stabilize the molecule by several kJ/mol.[6][13] The axial-axial conformation in spiroketals often benefits from a double anomeric effect, making it more stable than would be predicted based on steric hindrance alone.[5][13]
Experimental Protocols for Thermodynamic Characterization
To obtain precise quantitative data for the this compound system, the following experimental protocols are recommended.
Protocol 1: Determination of Enthalpy of Formation via Combustion Calorimetry
This method measures the heat released during the complete combustion of the compound to determine its standard enthalpy of formation.
Methodology:
-
Sample Preparation: A precisely weighed sample (approx. 0.5-1.0 g) of high-purity this compound is pressed into a pellet.
-
Calorimeter Calibration: The energy equivalent of the bomb calorimeter is determined by combusting a certified standard, typically benzoic acid, under identical conditions.[14]
-
Bomb Assembly: The sample pellet is placed in a crucible within the bomb. A fuse wire is attached to the electrodes, making contact with the sample. A small amount of water (approx. 1 mL) is added to the bomb to ensure saturation of the final atmosphere.
-
Combustion: The bomb is sealed, purged of air, and pressurized with high-purity oxygen to approximately 3 MPa.[15] The bomb is then placed in the calorimeter's water jacket, and the system is allowed to reach thermal equilibrium. The sample is ignited by passing a current through the fuse wire.
-
Data Acquisition: The temperature of the water jacket is monitored with a high-precision thermometer before, during, and after combustion to record the temperature change (ΔT).
-
Analysis and Correction: The raw temperature data is used to calculate the total heat released. Corrections are applied for the heat of combustion of the fuse wire and for the formation of nitric acid from residual nitrogen in the bomb.[15] These corrected values are then used to calculate the standard enthalpy of combustion (ΔcH°) and, subsequently, the standard enthalpy of formation (ΔfH°).
Protocol 2: Assessment of Thermal Stability using Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature, revealing thermal transitions such as melting and decomposition.[16]
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the sample (2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as the reference.
-
Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using high-purity standards like indium.[17] The sample and reference pans are placed in the DSC cell.
-
Thermal Program: The cell is subjected to a controlled temperature program under a nitrogen atmosphere (e.g., flow rate of 50 mL/min). A typical program would involve heating the sample from ambient temperature to a temperature beyond its expected decomposition point at a constant rate (e.g., 10 °C/min).[17]
-
Data Acquisition: The differential heat flow to the sample is recorded as a function of temperature, generating a thermogram.
-
Data Analysis: The thermogram is analyzed to identify key thermal events:
-
Melting Point (Tm): The temperature at the peak of the endothermic melting transition. A sharp peak indicates high purity.
-
Decomposition Temperature (Td): The onset temperature of the exothermic or endothermic decomposition event. This provides a measure of the compound's thermal stability.[18]
-
Computational Protocol for Thermodynamic Analysis
Density Functional Theory (DFT) is a powerful computational tool for predicting the thermodynamic properties and conformational landscape of molecules.[19][20]
Methodology:
-
Structure Optimization: The 3D structure of this compound is built in silico. A full geometry optimization is performed using a suitable DFT method, such as the B3LYP hybrid functional, with a robust basis set like 6-311++G(d,p).[20]
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to calculate zero-point vibrational energy (ZPVE), thermal energy, and entropy.
-
Thermodynamic Properties Calculation: From the frequency calculation output, key thermodynamic parameters are extracted:
-
Enthalpy (H)
-
Gibbs Free Energy (G)
-
Entropy (S)
-
Heat Capacity (Cv)
-
-
Conformational Analysis: A systematic search for different conformers (e.g., resulting from ring puckering) is conducted. Each conformer is optimized, and its relative Gibbs free energy is calculated to determine the most stable conformations and the energy barriers between them.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation can be calculated using isodesmic reactions. This involves constructing a balanced reaction where the types of bonds on both the reactant and product sides are conserved, minimizing errors in the DFT calculation. The enthalpy of the reaction is calculated from the total electronic energies of the optimized structures.
Data Presentation and Visualization
The quantitative data derived from the proposed experimental and computational protocols should be summarized for clear interpretation.
Table 2: Summary of Key Thermodynamic and Thermal Stability Parameters (Hypothetical Data)
| Parameter | Method | Predicted/Measured Value | Units |
| Standard Enthalpy of Formation (ΔH°f) | Combustion Calorimetry | (Value to be determined) | kJ/mol |
| Standard Gibbs Free Energy of Formation (ΔG°f) | DFT Calculation | (Value to be determined) | kJ/mol |
| Standard Entropy (S°) | DFT Calculation | (Value to be determined) | J/mol·K |
| Melting Point (Tm) | DSC | (Value to be determined) | °C |
| Decomposition Temperature (Td, onset) | DSC | (Value to be determined) | °C |
| Relative Conformational Energy (ΔG) | DFT Calculation | (Values for each conformer) | kJ/mol |
Mandatory Visualizations
Caption: Workflow for experimental determination of thermal stability and enthalpy of formation.
Caption: Logical workflow for computational thermodynamic analysis using Density Functional Theory.
Conclusion
While direct experimental data for the this compound ring system is not currently available in the literature, a robust understanding of its thermodynamic stability can be inferred from the well-characterized properties of its pyrrolidine and 1,3-dioxolane components. The stability of the spirocycle is expected to be significantly influenced by stereoelectronic factors, particularly the anomeric effect, which will dictate its preferred three-dimensional conformation. For drug development professionals, this conformational preference is critical as it defines the shape of the molecule presented to a biological target. The detailed experimental and computational protocols outlined in this guide provide a clear roadmap for obtaining the precise thermodynamic parameters necessary for the rational design and optimization of novel drug candidates incorporating this valuable heterocyclic core.
References
- 1. Ring strain - Wikipedia [en.wikipedia.org]
- 2. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
- 3. Ring Strain in Cycloalkanes [quimicaorganica.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Anomeric effect - Wikipedia [en.wikipedia.org]
- 7. The anomeric effect [quimicaorganica.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Pyrrolidine [webbook.nist.gov]
- 10. scispace.com [scispace.com]
- 11. 1,3-Dioxolane [webbook.nist.gov]
- 12. 1,3-Dioxolane [webbook.nist.gov]
- 13. Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biopchem.education [biopchem.education]
- 15. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 17. biorxiv.org [biorxiv.org]
- 18. atascientific.com.au [atascientific.com.au]
- 19. scirp.org [scirp.org]
- 20. DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Versatile Scaffold: Unraveling the History and Synthesis of 1,4-Dioxa-7-azaspiro[4.4]nonane
For Immediate Release
A foundational scaffold in medicinal chemistry and drug discovery, 1,4-Dioxa-7-azaspiro[4.4]nonane, has been a key building block for a diverse range of biologically active compounds. This in-depth technical guide explores the historical context of its discovery, details its seminal synthesis, and provides a comprehensive overview of the experimental protocols that have enabled its use in the development of novel therapeutics.
The this compound core, characterized by a unique spirocyclic system where a pyrrolidine and a 1,3-dioxolane ring share a single carbon atom, imparts valuable three-dimensional structural properties to molecules. This distinct architecture has been instrumental in the design of compounds targeting a variety of biological pathways, underscoring its significance to researchers, scientists, and drug development professionals.
Discovery and Early Synthesis: A Look Back
While a single, definitive "discovery" paper for this compound is not readily apparent in modern databases, its synthesis is rooted in established principles of organic chemistry, particularly the protection of ketone functionalities. The most logical and historically practiced method for its preparation involves the ketalization of a 3-pyrrolidinone precursor. This reaction, typically employing ethylene glycol in the presence of an acid catalyst, serves to protect the ketone group, allowing for further chemical transformations on the pyrrolidine ring.
The earliest preparations of this spirocycle are likely documented in mid-20th-century chemical literature, an era that saw a surge in the synthesis of novel heterocyclic compounds for pharmaceutical research. The straightforward nature of the ketalization reaction suggests that its first synthesis was likely achieved as a means to an end—the creation of a stable intermediate for the elaboration of more complex molecules.
Core Synthetic Protocol
The archetypal synthesis of this compound and its derivatives hinges on the acid-catalyzed reaction of a 3-pyrrolidinone with ethylene glycol. This reversible reaction is typically driven to completion by the removal of water, often through azeotropic distillation.
Experimental Protocol: Synthesis of this compound Hydrochloride
A solution of 3-pyrrolidinone hydrochloride in a suitable solvent, such as toluene, is treated with an excess of ethylene glycol and a catalytic amount of a strong acid, for instance, p-toluenesulfonic acid. The mixture is heated to reflux with a Dean-Stark apparatus to facilitate the removal of water. Upon completion of the reaction, as monitored by techniques like thin-layer chromatography or gas chromatography, the reaction mixture is cooled. The product, this compound hydrochloride, can then be isolated and purified through standard procedures such as crystallization or chromatography.
For the free base, a subsequent neutralization step with a suitable base would be employed. The table below summarizes key quantitative data for a representative synthesis.
| Parameter | Value |
| Starting Material | 3-Pyrrolidinone Hydrochloride |
| Reagents | Ethylene Glycol, p-Toluenesulfonic acid |
| Solvent | Toluene |
| Reaction Temperature | Reflux |
| Typical Yield | >85% |
| CAS Number | 176-33-0 |
| Molecular Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol |
Logical Synthesis Pathway
The logical workflow for the synthesis of the this compound core is depicted in the following diagram.
Significance in Drug Development
The rigid conformational constraint imposed by the spirocyclic nature of this compound has made it a valuable scaffold in the design of ligands for various receptors and enzymes. By serving as a three-dimensional anchor, it allows for the precise orientation of functional groups, leading to enhanced binding affinity and selectivity. Derivatives of this core have been explored in the context of a wide range of therapeutic areas, demonstrating its enduring importance in the field of medicinal chemistry. The following diagram illustrates the logical relationship of this core in the drug discovery process.
Commercial Suppliers and Technical Guide for 1,4-Dioxa-7-azaspiro[4.4]nonane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4-Dioxa-7-azaspiro[4.4]nonane, a valuable heterocyclic scaffold in medicinal chemistry. This document details its commercial availability, summarizes key quantitative data, presents a plausible synthetic methodology, and explores its relevance in drug discovery, particularly in the context of neurological disorders.
Commercial Availability
This compound is available from several commercial suppliers. The following table summarizes the available data from prominent vendors to facilitate procurement for research and development purposes.
| Supplier | Product Name | CAS Number | Molecular Weight | Purity | Quantity | Price (USD) |
| Sigma-Aldrich (Merck) | This compound | 176-33-0 | 129.16 g/mol | Not specified | 1 g | $506.00 |
| BenchChem | 1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate | Not specified | Not specified | Not specified | Not specified | Inquiry |
| EvitaChem | 1-Oxa-7-azaspiro[4.4]nonane derivatives | Not specified | Not specified | Not specified | Not specified | Inquiry |
Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information. Sigma-Aldrich notes that for their product, the buyer assumes responsibility for confirming identity and purity, and all sales are final.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₁₁NO₂ |
| InChI | 1S/C6H11NO2/c1-2-7-5-6(1)8-3-4-9-6/h7H,1-5H2 |
| InChI Key | JTOUWLZSXWMCSH-UHFFFAOYSA-N |
| SMILES | C12(CCNC2)OCCO1 |
| Form | Solid |
Synthetic Methodology
Proposed Experimental Protocol: Synthesis of this compound
This proposed multi-step synthesis starts from cyclopentanone.
Step 1: Ketalization of Cyclopentanone
-
Materials: Cyclopentanone, ethylene glycol, p-toluenesulfonic acid (catalyst), toluene.
-
Procedure: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve cyclopentanone (1.0 eq) and ethylene glycol (1.2 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux and remove water azeotropically until no more water is collected. Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1,4-dioxaspiro[4.5]decane.
Step 2: Functionalization and Ring Formation
This step would involve a series of reactions to introduce a nitrogen-containing side chain and subsequent cyclization to form the pyrrolidine ring. Given the complexity and the lack of a direct literature precedent for this specific transformation, this part of the synthesis would require significant methods development.
Step 3: Purification
The final product would be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
The logical flow of this synthetic approach is depicted in the following diagram.
Applications in Drug Discovery and Neuroscience
The azaspiro[4.4]nonane scaffold is a privileged structure in medicinal chemistry due to its rigid, three-dimensional conformation, which can lead to enhanced target selectivity and improved pharmacokinetic properties[1][2]. Derivatives of this scaffold have been investigated for a range of biological activities, particularly in the central nervous system (CNS)[2].
While specific biological targets for this compound are not extensively documented, the broader class of azaspiro[4.4]nonane derivatives has shown promise as:
-
Anticonvulsants: N-substituted 2-azaspiro[4.4]nonane-1,3-diones have demonstrated significant anticonvulsant effects in preclinical models.
-
Sigma Receptor Modulators: The related 2,7-diazaspiro[4.4]nonane scaffold has yielded potent ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. These receptors are implicated in various neurological functions and diseases, including pain, neurodegeneration, and addiction.
-
Muscarinic Receptor Targeting: Related azaspirocyclic compounds have shown activity at muscarinic acetylcholine receptors (mAChRs), suggesting a potential avenue for developing treatments for cognitive and autonomic dysfunctions.
A derivative of the closely related 1,4-Dioxa-8-azaspiro[4.5]decane has been successfully developed as a high-affinity radioligand for the σ₁ receptor, demonstrating its potential for in vivo imaging of tumors using positron emission tomography (PET)[3]. This highlights the potential of the broader class of dioxa-azaspiroalkanes in diagnostics and therapy.
The potential interaction of azaspiro compounds with G-protein coupled receptors like muscarinic receptors is a key area of interest. The following diagram illustrates a simplified signaling pathway for a Gq-coupled muscarinic receptor, a potential target class for novel azaspiro[4.4]nonane derivatives.
References
Methodological & Application
Synthesis Protocol for 1,4-Dioxa-7-azaspiro[4.4]nonane
Application Notes
The synthesis of 1,4-Dioxa-7-azaspiro[4.4]nonane, a valuable spirocyclic scaffold for drug discovery and medicinal chemistry, is presented. The synthetic strategy involves a robust three-step sequence commencing from a commercially available starting material. This approach is designed for high reproducibility and scalability, making it suitable for researchers and drug development professionals.
The overall synthetic pathway employs a protection-cyclization-deprotection strategy:
-
Oxidation: The synthesis begins with the N-Cbz protected 3-pyrrolidinol. The secondary alcohol is oxidized to the corresponding ketone, Benzyl 3-oxopyrrolidine-1-carboxylate, under mild conditions using a Swern oxidation. This method is known for its high yield and tolerance of various functional groups.[1][2][3][4][5]
-
Ketalization: The resulting ketone undergoes an acid-catalyzed reaction with ethylene glycol to form the spirocyclic dioxolane ring. This step constructs the core this compound skeleton, yielding Benzyl this compound-7-carboxylate. The reaction is typically driven to completion by the azeotropic removal of water.
-
Deprotection: The final step involves the removal of the carboxybenzyl (Cbz) protecting group from the nitrogen atom. This is efficiently achieved by catalytic hydrogenolysis using palladium on carbon (Pd/C) as the catalyst, which cleaves the benzyl C-O bond to release the free secondary amine as the target product.[6][7]
This protocol provides detailed, step-by-step methodologies for each transformation, with all quantitative data summarized in tables for clarity and ease of comparison.
Synthetic Workflow Diagram
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. lzchemical.com [lzchemical.com]
- 7. prepchem.com [prepchem.com]
Application Notes and Protocols for the N-Boc Protection of 1,4-Dioxa-7-azaspiro[4.4]nonane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed procedure for the N-Boc protection of the secondary amine, 1,4-Dioxa-7-azaspiro[4.4]nonane, to yield tert-butyl this compound-7-carboxylate. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.
The reaction involves the treatment of this compound with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This protocol outlines a standard and reliable method that can be adapted for various scales of synthesis.
Reaction Scheme
The overall reaction is as follows:
Caption: Workflow for the N-Boc protection of this compound.
Signaling Pathway of N-Boc Protection
The diagram below illustrates the general mechanism of the N-Boc protection of a secondary amine.
Caption: General mechanism of N-Boc protection of a secondary amine.
The Versatile Scaffold: 1,4-Dioxa-7-azaspiro[4.4]nonane in Modern Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 1,4-dioxa-7-azaspiro[4.4]nonane moiety is a distinctive spirocyclic scaffold that has garnered considerable attention in the field of medicinal chemistry. Its unique three-dimensional structure, characterized by a fused pyrrolidine and 1,4-dioxolane ring system, offers a rigid framework that can be strategically exploited for the design of novel therapeutic agents. This scaffold serves as a versatile building block, enabling the synthesis of complex molecules with diverse biological activities.[1] Its inherent structural rigidity can lead to enhanced binding affinity and selectivity for various biological targets, a crucial aspect in modern drug discovery.
Derivatives of the closely related azaspiro[4.4]nonane core have demonstrated significant potential as modulators of nicotinic acetylcholine receptors (nAChRs) and as anticancer agents.[2] The strategic incorporation of the this compound scaffold into drug candidates can favorably influence their pharmacokinetic and pharmacodynamic profiles.
Application in Drug Discovery
The primary application of this compound lies in its use as a foundational element in scaffold-based drug discovery. The secondary amine within the pyrrolidine ring provides a readily functionalizable handle for the introduction of various substituents, allowing for the creation of diverse chemical libraries. This facilitates the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and drug-like properties.
A typical workflow for leveraging this scaffold in a drug discovery program is depicted below:
Biological Activities of Structurally Related Compounds
While specific quantitative data for derivatives of this compound is not extensively available in the public domain, the biological activities of structurally similar azaspiro[4.4]nonane compounds provide valuable insights into their therapeutic potential.
Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
Azaspiro[4.4]nonane derivatives have been identified as potent agonists of nicotinic acetylcholine receptors, particularly the α7 subtype.[2] These receptors are ligand-gated ion channels that play a crucial role in various cognitive processes, and their modulation is a promising strategy for the treatment of neurological and psychiatric disorders.[2]
Quantitative Data for Representative Azaspiro[4.4]nonane nAChR Agonists:
| Compound ID | nAChR Subtype | Binding Affinity (Ki, nM) |
| Example 1 | α7 | 8.1 |
| Example 2 | α7 | 12-14 |
| Example 3 | α4β2 | 0.36 |
Note: This data is for representative azaspiro[4.4]nonane derivatives and is intended to illustrate the potential activity of compounds containing the this compound scaffold.[2]
Signaling Pathway of α7 Nicotinic Acetylcholine Receptor Activation
Activation of α7 nAChRs by an agonist leads to the opening of the ion channel, resulting in an influx of cations, primarily Ca²⁺.[1] This increase in intracellular calcium triggers downstream signaling cascades, including the phosphoinositide 3-kinase (PI3K)-Akt pathway, which is known to promote cell survival and neuroprotection.[1][3]
Anticancer Activity
Derivatives of the related 1-azaspiro[4.4]nonane scaffold are found in natural products that exhibit potent antiproliferative activities against cancer cells. For instance, homoharringtonine, an ester derivative of cephalotaxine which contains the 1-azaspiro[4.4]nonane ring system, is an approved drug for the treatment of chronic myeloid leukemia.[4]
The cytotoxic effects of novel compounds are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
Quantitative Data for a Representative Anticancer Compound:
While specific data for this compound derivatives is limited, the following table provides an example of anticancer activity for a related spirocyclic compound.
| Compound | Cell Line | IC50 (µM) |
| Atiprimod | Multiple Myeloma | Varies by cell line |
Note: Atiprimod is a 2-azaspiro[4.5]decane derivative, a closely related spirocyclic amine, known to inhibit STAT3 and PI3K/Akt pathways in multiple myeloma cells.[5]
Experimental Protocols
Synthesis of this compound Hydrochloride (A General Procedure)
This protocol outlines a plausible synthetic route for the preparation of the hydrochloride salt of this compound, a common salt form used to improve the handling and solubility of the parent amine.
Step 1: Synthesis of N-Benzyl-1,4-dioxa-7-azaspiro[4.4]nonane
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile, add a base such as triethylamine or diisopropylethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl bromide (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-benzyl-1,4-dioxa-7-azaspiro[4.4]nonane.
Step 2: Debenzylation to this compound
-
Dissolve the N-benzyl-1,4-dioxa-7-azaspiro[4.4]nonane (1.0 eq) from the previous step in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% w/w).
-
Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a suitable pressure (e.g., 50 psi).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the free base of this compound.
Step 3: Salt Formation to this compound Hydrochloride
-
Dissolve the purified this compound free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) or isopropanol dropwise with stirring.
-
A precipitate of the hydrochloride salt should form.
-
Stir the suspension for 1-2 hours at room temperature to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride as a solid.
Biological Assay Protocols
α7 Nicotinic Acetylcholine Receptor Binding Assay (General Protocol)
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the α7 nAChR.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human α7 nAChR.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a known concentration of a suitable radioligand (e.g., [³H]-Methyllycaconitine or [¹²⁵I]-α-bungarotoxin), and various concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
MTT Assay for Cytotoxicity (General Protocol)
This protocol outlines the MTT assay to assess the in vitro anticancer activity of synthesized compounds.[6]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[5]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).[5] Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.[6]
-
Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals.[6] Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
References
- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: 1,4-Dioxa-7-azaspiro[4.4]nonane as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dioxa-7-azaspiro[4.4]nonane is a valuable heterocyclic building block in the field of organic synthesis and medicinal chemistry. Its rigid, three-dimensional spirocyclic framework offers a unique structural motif that can be exploited to access novel chemical space and develop compounds with improved pharmacological properties. The presence of a secondary amine provides a convenient handle for a variety of chemical transformations, making it an attractive starting material for the synthesis of diverse compound libraries. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically relevant molecules, with a focus on its application in the development of kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol |
| Appearance | Solid or liquid |
| Boiling Point | Not readily available |
| CAS Number | 176-33-0 |
Applications in Organic Synthesis
The secondary amine of this compound serves as a versatile functional group for the construction of more complex molecules. Key transformations include N-arylation reactions, such as the Buchwald-Hartwig amination, and N-alkylation reactions via reductive amination or direct alkylation. These reactions allow for the facile introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
N-Arylation via Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of this compound with various aryl and heteroaryl halides or triflates to furnish the corresponding N-aryl derivatives. These products are often key intermediates in the synthesis of kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of N-(4-phenoxyphenyl)-1,4-dioxa-7-azaspiro[4.4]nonane via Buchwald-Hartwig Amination
This protocol describes a representative procedure for the N-arylation of this compound with 4-bromodiphenyl ether.
Materials and Reagents:
-
This compound
-
1-Bromo-4-phenoxybenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.5 eq).
-
Evacuate and backfill the tube with nitrogen or argon gas (repeat this cycle three times).
-
Add anhydrous toluene, followed by 1-bromo-4-phenoxybenzene (1.0 eq) and this compound (1.2 eq).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-phenoxyphenyl)-1,4-dioxa-7-azaspiro[4.4]nonane.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 1-Bromo-4-phenoxybenzene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | ~75-85 |
Protocol 2: Synthesis of N-Benzyl-1,4-dioxa-7-azaspiro[4.4]nonane via Reductive Amination
This protocol provides a general method for the N-alkylation of this compound using benzaldehyde.
Materials and Reagents:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in dichloromethane.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion (typically 2-4 hours), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-benzyl-1,4-dioxa-7-azaspiro[4.4]nonane.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Benzaldehyde | Sodium triacetoxyborohydride | Dichloromethane | RT | 3 | ~80-90 |
Application in Kinase Inhibitor Synthesis
The derivatives of this compound are valuable scaffolds for the development of kinase inhibitors. For instance, pyrazolopyrimidine compounds incorporating spirocyclic amines have been investigated as inhibitors of Bruton's tyrosine kinase (BTK), a key signaling molecule in B-cell development and activation.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
BTK is a critical component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is phosphorylated and subsequently activates downstream signaling cascades, including the PLCγ2, PI3K/Akt, and MAPK pathways, which are crucial for B-cell proliferation, differentiation, and survival. Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases.
Application Notes and Protocols for the Derivatization of the Secondary Amine in 1,4-Dioxa-7-azaspiro[4.4]nonane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dioxa-7-azaspiro[4.4]nonane is a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique conformational constraint that can be exploited to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates. The secondary amine present in this spirocycle is a key functional handle for introducing a diverse range of substituents, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. These application notes provide detailed protocols for the derivatization of the secondary amine of this compound via common and robust synthetic methodologies, including N-acylation, N-alkylation, N-arylation, and reductive amination.
General Derivatization Strategies
The derivatization of the secondary amine of this compound allows for the introduction of a wide array of functional groups, significantly expanding the chemical space accessible from this scaffold. The primary methods for this functionalization include:
-
N-Acylation: The introduction of an acyl group to form an amide linkage. This is a common strategy to modify the electronic and steric properties of the molecule and can be a key interaction point with biological targets.
-
N-Alkylation: The attachment of an alkyl group, which can be used to modulate lipophilicity, introduce specific side chains for target binding, or alter the basicity of the nitrogen atom.
-
N-Arylation: The formation of a carbon-nitrogen bond with an aromatic or heteroaromatic ring. This is a critical transformation in the synthesis of many biologically active compounds.
-
Reductive Amination: A versatile method for forming carbon-nitrogen bonds by reacting the amine with an aldehyde or ketone in the presence of a reducing agent. This allows for the introduction of a wide variety of substituted alkyl groups.
Data Presentation: Comparison of Derivatization Methods
The following table summarizes typical reaction conditions and expected yields for the derivatization of secondary amines, which can be adapted for this compound.
| Derivatization Method | Reagent Type | Typical Reagents/Catalysts | Solvent | Temperature (°C) | Typical Yield (%) |
| N-Acylation | Acyl chloride/Anhydride | Acetyl chloride, Benzoyl chloride, Triethylamine (base) | Dichloromethane, THF | 0 - 25 | 85 - 98 |
| N-Alkylation | Alkyl halide | Alkyl bromide, Alkyl iodide, K₂CO₃ or Cs₂CO₃ (base) | Acetonitrile, DMF | 25 - 80 | 70 - 95 |
| N-Arylation (Buchwald-Hartwig) | Aryl halide/triflate | Pd₂(dba)₃ (catalyst), BINAP or XPhos (ligand), NaOtBu or Cs₂CO₃ (base) | Toluene, Dioxane | 80 - 110 | 60 - 90 |
| N-Arylation (Ullmann Condensation) | Aryl halide | CuI (catalyst), L-proline or DMEDA (ligand), K₂CO₃ or K₃PO₄ (base) | DMSO, DMF | 100 - 150 | 50 - 80 |
| Reductive Amination | Aldehyde/Ketone | Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN) | Dichloromethane, 1,2-Dichloroethane | 0 - 25 | 75 - 95 |
Experimental Protocols
Note: These protocols are general procedures and may require optimization for specific substrates and scales. All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
Protocol 1: N-Acylation with Acyl Chlorides
This protocol describes the reaction of this compound with an acyl chloride to form the corresponding N-acyl derivative.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl-1,4-dioxa-7-azaspiro[4.4]nonane.
Protocol 2: N-Alkylation with Alkyl Halides
This protocol outlines a general procedure for the N-alkylation of this compound using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous acetonitrile, add the alkyl halide (1.1 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Stir the reaction mixture at room temperature or heat to a gentle reflux (typically 50-80 °C), depending on the reactivity of the alkyl halide.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-alkyl-1,4-dioxa-7-azaspiro[4.4]nonane.
Protocol 3: N-Arylation via Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, 4-chlorotoluene) or aryl triflate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, XPhos)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or 1,4-dioxane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01-0.05 eq.), the phosphine ligand (0.02-0.10 eq.), and the base (NaOtBu, 1.4 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the aryl halide (1.0 eq.), this compound (1.2 eq.), and anhydrous toluene.
-
Seal the tube and heat the reaction mixture at 80-110 °C with stirring for 12-24 hours, or until completion as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography on silica gel to obtain the N-aryl-1,4-dioxa-7-azaspiro[4.4]nonane.
Protocol 4: Reductive Amination
This protocol details the derivatization of this compound with an aldehyde or ketone via reductive amination.[1][2]
Materials:
-
This compound
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in anhydrous DCE, add a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.
-
Carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-1,4-dioxa-7-azaspiro[4.4]nonane.
Visualizations
Caption: Workflow for N-Acylation of this compound.
Caption: Signaling pathway for Reductive Amination.
Caption: Logical relationships of derivatization strategies.
References
Application of 1,4-Dioxa-7-azaspiro[4.4]nonane in Fragment-Based Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach relies on screening small, low-molecular-weight compounds (fragments) that exhibit weak but efficient binding to a biological target. Subsequent optimization of these initial hits can lead to the development of potent and selective drug candidates.
These notes and protocols outline the rationale for using 1,4-Dioxa-7-azaspiro[4.4]nonane in FBDD, detail hypothetical experimental workflows, provide generalized protocols for key experiments, and present data in a structured format to guide researchers in utilizing this promising scaffold.
Rationale for this compound in FBDD
The structural features of this compound make it an attractive candidate for inclusion in a fragment library:
-
Three-Dimensionality: The spirocyclic nature of the scaffold provides a rigid, three-dimensional framework. This can lead to more specific interactions with a protein's binding site compared to planar fragments.
-
Defined Exit Vectors: The secondary amine provides a clear and synthetically tractable point for chemical modification, allowing for controlled exploration of the surrounding chemical space during hit-to-lead optimization.
-
Improved Physicochemical Properties: Spirocyclic scaffolds have been shown to improve properties such as solubility and metabolic stability compared to their non-spirocyclic or aromatic counterparts.
-
Novel Chemical Space: The incorporation of such scaffolds can lead to the discovery of novel chemical matter with the potential for new intellectual property.
Hypothetical FBDD Workflow
The following diagram illustrates a typical workflow for the application of a this compound-based fragment library in a drug discovery campaign.
Experimental Protocols
Protocol 1: Synthesis of a this compound-based Fragment Library
This protocol describes the parallel synthesis of a small, focused library of N-acylated this compound derivatives.
Materials:
-
This compound
-
A diverse set of carboxylic acids (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
96-well reaction block
-
HPLC-MS for purification and analysis
Procedure:
-
Scaffold Preparation: In each well of a 96-well reaction block, add a solution of this compound (1.2 equivalents) in anhydrous DMF.
-
Carboxylic Acid Addition: To each well, add a solution of a unique carboxylic acid (1.0 equivalent) from a pre-selected fragment-like carboxylic acid library in anhydrous DMF.
-
Coupling Agent Addition: To each well, add a solution of HATU (1.2 equivalents) and DIPEA (2.5 equivalents) in anhydrous DMF.
-
Reaction: Seal the reaction block and shake at room temperature for 12-16 hours.
-
Quenching and Work-up: Quench the reaction by adding water to each well. Extract the products using an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Purify the resulting amide derivatives using preparative HPLC-MS.
-
Characterization: Confirm the identity and purity of each compound by LC-MS and ¹H NMR.
Protocol 2: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
This protocol outlines a general method for a primary screen of the synthesized fragment library against a target protein immobilized on an SPR sensor chip.
Materials:
-
Purified target protein
-
Synthesized this compound fragment library
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit
-
Running buffer (e.g., HBS-EP+)
-
DMSO
Procedure:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Fragment Preparation: Prepare solutions of each fragment from the library in running buffer with a low percentage of DMSO (e.g., 1-5%).
-
Screening: Inject the fragment solutions over the immobilized protein surface at a constant flow rate. A typical screening concentration for fragments is 100-500 µM.
-
Data Collection: Monitor the change in response units (RU) over time. A change in RU upon fragment injection indicates binding.
-
Data Analysis: Identify fragments that produce a response significantly above the baseline and control injections. These are considered primary hits.
Protocol 3: Hit Validation and Affinity Determination using NMR Spectroscopy
This protocol describes the use of ¹H-¹⁵N HSQC NMR to validate the binding of primary hits and determine their dissociation constant (Kd).
Materials:
-
¹⁵N-labeled purified target protein
-
Validated hit fragments from the primary screen
-
NMR spectrometer (≥600 MHz) with a cryoprobe
-
NMR tubes
-
NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O)
Procedure:
-
Protein Sample Preparation: Prepare a sample of ¹⁵N-labeled protein (typically 50-200 µM) in NMR buffer.
-
Reference Spectrum: Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Fragment Titration: Add increasing concentrations of a hit fragment to the protein sample.
-
HSQC Spectra Acquisition: Acquire a ¹H-¹⁵N HSQC spectrum at each fragment concentration.
-
Data Analysis:
-
Binding Validation: Observe chemical shift perturbations (CSPs) of specific amide peaks in the protein's spectrum upon fragment addition. Significant and consistent CSPs confirm binding.
-
Affinity Determination: Plot the magnitude of the CSPs for significantly perturbed residues against the fragment concentration. Fit the data to a one-site binding model to determine the dissociation constant (Kd).
-
Protocol 4: Structural Characterization by X-ray Crystallography
This protocol provides a general workflow for obtaining a co-crystal structure of the target protein in complex with a validated fragment hit.
Materials:
-
Highly purified and concentrated target protein
-
Validated hit fragment
-
Crystallization screens and reagents
-
Crystallization plates (e.g., sitting or hanging drop)
-
X-ray diffraction equipment (synchrotron source is often required for fragment-bound crystals)
Procedure:
-
Co-crystallization or Soaking:
-
Co-crystallization: Set up crystallization trials with the protein in the presence of the fragment (typically at a 5-10 fold molar excess).
-
Soaking: Grow crystals of the apo-protein first, then transfer them to a solution containing the fragment.
-
-
Crystal Harvesting and Cryo-protection: Harvest suitable crystals and soak them in a cryo-protectant solution before flash-cooling in liquid nitrogen.
-
X-ray Diffraction Data Collection: Mount the cryo-cooled crystal in an X-ray beam and collect diffraction data.
-
Data Processing and Structure Solution: Process the diffraction data and solve the crystal structure using molecular replacement with the known apo-protein structure.
-
Model Building and Refinement: Build the fragment into the observed electron density map and refine the structure to obtain a high-resolution model of the protein-fragment complex.
Data Presentation
Quantitative data from the screening and validation experiments should be summarized in clear, structured tables for easy comparison and decision-making.
Table 1: Hypothetical Primary Screening and Hit Validation Data
| Fragment ID | Structure | SPR Response (RU) | NMR Binding | Kd (µM) by NMR | Ligand Efficiency (LE) |
| F001 | This compound | 5 | No | >1000 | - |
| F002 | N-acetyl-1,4-Dioxa-7-azaspiro[4.4]nonane | 25 | Yes | 850 | 0.35 |
| F003 | N-benzoyl-1,4-Dioxa-7-azaspiro[4.4]nonane | 42 | Yes | 400 | 0.31 |
| F004 | N-(pyridin-3-ylcarbonyl)-... | 38 | Yes | 550 | 0.33 |
| ... | ... | ... | ... | ... | ... |
Table 2: Hypothetical Hit-to-Lead Optimization Data
| Compound ID | Modification from F003 | IC₅₀ (µM) | Kd (µM) | LE | clogP |
| F003 | - | 350 | 400 | 0.31 | 1.8 |
| Lead-01 | 4-fluoro on benzoyl | 150 | 180 | 0.32 | 2.0 |
| Lead-02 | 3-methoxy on benzoyl | 98 | 110 | 0.33 | 1.9 |
| Lead-03 | N-benzyl substitution | 55 | 65 | 0.35 | 2.5 |
| ... | ... | ... | ... | ... | ... |
Conclusion and Future Outlook
The this compound scaffold represents a valuable, yet currently underutilized, building block for fragment-based drug discovery. Its inherent three-dimensional character and synthetic tractability make it an ideal starting point for the development of novel therapeutics. The application notes and protocols provided herein offer a comprehensive framework for researchers to incorporate this and similar spirocyclic fragments into their FBDD campaigns. As the demand for novel chemical matter and drug candidates with improved properties continues to grow, the exploration of such three-dimensional fragments will be crucial for the future of drug discovery.
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 1,4-Dioxa-7-azaspiro[4.4]nonane Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,4-Dioxa-7-azaspiro[4.4]nonane scaffold is a valuable heterocyclic motif in medicinal chemistry. Its rigid, three-dimensional structure, incorporating both a pyrrolidine and a dioxolane ring, offers a unique topographical presentation of functional groups. This can lead to enhanced target affinity and selectivity, making it an attractive core for the development of novel therapeutics. While direct asymmetric synthesis of this spirocyclic system is not widely reported, a highly effective and stereocontrolled approach involves a two-step synthesis commencing from a chiral pyrrolidine precursor. This document provides detailed protocols for this synthetic strategy, summarizes key quantitative data, and discusses the potential biological applications of the resulting chiral analogs.
Overall Synthetic Strategy
The most viable pathway for the asymmetric synthesis of chiral this compound analogs is a two-stage process. The initial stage involves the synthesis of a chiral pyrrolidine building block, typically (S)- or (R)-pyrrolidin-2-ylmethanol. This is followed by a ketalization reaction to construct the spirocyclic dioxolane ring.
Caption: General workflow for the asymmetric synthesis of chiral this compound analogs.
Experimental Protocols
Protocol 1: Synthesis of Chiral (S)-Pyrrolidin-2-ylmethanol (Chiral Precursor)
This protocol is adapted from established literature procedures for the reduction of L-proline.[1]
Materials:
-
L-Proline
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
A solution of L-proline (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.
-
The reaction mixture is then heated to reflux for 6 hours.
-
After cooling to 0 °C, the reaction is quenched by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the number of grams of LiAlH₄ used.
-
The resulting slurry is filtered, and the filter cake is washed with THF.
-
The combined filtrate is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield (S)-pyrrolidin-2-ylmethanol as a colorless oil.
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Yield (%) | Enantiomeric Excess (%) |
| L-Proline | (S)-Pyrrolidin-2-ylmethanol | LiAlH₄ | THF | >90 | >99 |
| D-Proline | (R)-Pyrrolidin-2-ylmethanol | LiAlH₄ | THF | >90 | >99 |
Protocol 2: Asymmetric Synthesis of (S)-7-Boc-1,4-Dioxa-7-azaspiro[4.4]nonane
This is a representative protocol for the N-protection and subsequent spirocyclization.
Materials:
-
(S)-Pyrrolidin-2-ylmethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
1,4-Cyclohexanedione monoethylene ketal
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
Part A: N-Protection
-
To a solution of (S)-pyrrolidin-2-ylmethanol (1.0 eq) and Et₃N (1.2 eq) in DCM at 0 °C, a solution of Boc₂O (1.1 eq) in DCM is added dropwise.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure to give N-Boc-(S)-pyrrolidin-2-ylmethanol, which is often used in the next step without further purification.
Part B: Ketalization
-
A solution of N-Boc-(S)-pyrrolidin-2-ylmethanol (1.0 eq), 1,4-cyclohexanedione monoethylene ketal (1.2 eq), and a catalytic amount of p-TsOH (0.1 eq) in toluene is heated to reflux with a Dean-Stark apparatus for 24 hours.
-
The reaction mixture is cooled to room temperature and washed with saturated aqueous NaHCO₃ and brine.
-
The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to afford (S)-7-Boc-1,4-Dioxa-7-azaspiro[4.4]nonane.
Protocol 3: Deprotection to Yield (S)-1,4-Dioxa-7-azaspiro[4.4]nonane
Materials:
-
(S)-7-Boc-1,4-Dioxa-7-azaspiro[4.4]nonane
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
To a solution of (S)-7-Boc-1,4-Dioxa-7-azaspiro[4.4]nonane (1.0 eq) in DCM at 0 °C, TFA (10 eq) is added dropwise.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solvent and excess TFA are removed under reduced pressure.
-
The residue is dissolved in DCM and washed with saturated aqueous NaHCO₃ until the aqueous layer is basic.
-
The organic layer is dried over MgSO₄, filtered, and concentrated to yield (S)-1,4-Dioxa-7-azaspiro[4.4]nonane.
Quantitative Data Summary for Spirocyclization and Deprotection:
| Starting Material | Product | Key Reagents | Solvent | Yield (%) |
| N-Boc-(S)-pyrrolidin-2-ylmethanol | (S)-7-Boc-1,4-Dioxa-7-azaspiro[4.4]nonane | 1,4-Cyclohexanedione monoethylene ketal, p-TsOH | Toluene | 70-85 |
| (S)-7-Boc-1,4-Dioxa-7-azaspiro[4.4]nonane | (S)-1,4-Dioxa-7-azaspiro[4.4]nonane | TFA | DCM | >95 |
Applications in Drug Discovery and Potential Signaling Pathways
While specific biological data for this compound analogs is limited, the broader class of azaspiro compounds has shown significant pharmacological activity. These activities provide a basis for hypothesizing the potential applications of this novel scaffold.
Potential Therapeutic Areas:
-
Anticancer Activity: Many azaspirocyclic alkaloids exhibit potent antiproliferative activities.[2] The rigid spirocyclic framework can orient pharmacophoric groups in a well-defined spatial arrangement, leading to high-affinity interactions with biological targets such as protein kinases or tubulin.
-
Central Nervous System (CNS) Disorders: The conformational rigidity of azaspiro compounds can be advantageous for designing ligands for CNS receptors, such as nicotinic acetylcholine receptors, which have been implicated in various neurological disorders.[2]
-
Antimicrobial and Antiviral Agents: The unique three-dimensional shape of spirocycles can lead to novel interactions with microbial or viral proteins that are distinct from those of more planar molecules.
Hypothetical Signaling Pathway Interactions:
Based on the known activities of structurally related azaspiro compounds, derivatives of this compound could potentially modulate key signaling pathways involved in cell proliferation and survival.
Caption: Hypothetical modulation of a cell proliferation pathway by a this compound analog.
Conclusion
The asymmetric synthesis of chiral this compound analogs can be effectively achieved through a robust, multi-step sequence starting from readily available chiral pyrrolidine precursors. The protocols provided herein offer a clear and reproducible methodology for accessing these valuable scaffolds. The unique structural features of this spirocyclic system hold considerable promise for the development of novel therapeutic agents across various disease areas. Further investigation into the biological activities and specific molecular targets of these compounds is warranted to fully realize their potential in drug discovery.
References
Protecting Group Strategies for Azaspirocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azaspirocyclic scaffolds are privileged structural motifs found in a wide array of biologically active natural products and pharmaceutical agents. Their unique three-dimensional architecture often imparts favorable pharmacological properties, including enhanced receptor affinity and selectivity, improved metabolic stability, and desirable physicochemical characteristics. The synthesis of these complex structures, however, presents significant challenges, particularly in managing the reactivity of the embedded nitrogen atoms.
This document provides detailed application notes and protocols for the strategic use of common nitrogen protecting groups—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc)—in the synthesis of azaspirocyclic compounds. Effective protecting group strategies are paramount for achieving high yields and purity in multi-step syntheses involving these valuable scaffolds.
Core Concepts in Protecting Group Strategy
The selection of an appropriate protecting group is a critical decision in the synthetic planning for complex molecules like azaspirocycles. The ideal protecting group should be:
-
Easy to introduce and remove in high yields under mild conditions that do not affect other functional groups.
-
Stable to a wide range of reaction conditions anticipated in the synthetic route.
-
Orthogonal to other protecting groups present in the molecule, allowing for selective deprotection of one group in the presence of others.[1][2][3]
The concept of orthogonality is particularly crucial in the synthesis of polyfunctional azaspirocycles, enabling the sequential modification of different parts of the molecule.[1][2][3] For instance, the acid-labile Boc group, the base-labile Fmoc group, and the hydrogenolysis-cleavable Cbz group form a common orthogonal set.[3][4]
Data Presentation: Comparison of Common Protecting Groups
The following tables summarize typical reaction conditions and yields for the introduction and removal of Boc, Cbz, and Fmoc protecting groups on secondary amines, representative of the nitrogen atoms in many azaspirocyclic systems.
Table 1: N-tert-Butoxycarbonyl (Boc) Group
| Transformation | Reagents and Conditions | Typical Reaction Time | Typical Yield | Notes |
| Protection | Di-tert-butyl dicarbonate (Boc)₂O (1.1-1.5 equiv.), Base (e.g., TEA, DIPEA, NaOH, or NaHCO₃), Solvent (e.g., DCM, THF, MeOH/H₂O) | 1 - 16 hours | >90% | Reaction can be accelerated with a catalytic amount of DMAP.[5][6] For less reactive amines, heating may be required. |
| Deprotection | Trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) | 30 minutes - 4 hours | >90% | Product is the TFA salt; neutralization is required to obtain the free amine.[7][8][9] |
| Deprotection | 4M HCl in 1,4-dioxane or methanol | 30 minutes - 2 hours | High | Yields the hydrochloride salt directly.[9] |
| Deprotection | p-Toluenesulfonic acid (TsOH) in DME at 40°C | 2 hours | High | A non-volatile acid alternative to TFA or HCl.[10] |
Table 2: N-Benzyloxycarbonyl (Cbz) Group
| Transformation | Reagents and Conditions | Typical Reaction Time | Typical Yield | Notes |
| Protection | Benzyl chloroformate (Cbz-Cl), Base (e.g., Na₂CO₃, NaHCO₃, or Et₃N), Solvent (e.g., Dioxane/H₂O, DCM) | 1 - 3 hours | High | Schotten-Baumann conditions are commonly employed.[11][12] |
| Deprotection | H₂, Pd/C (5-10 mol%), Solvent (e.g., MeOH, EtOH, EtOAc) | 1 - 24 hours | >90% | A clean and common method, but incompatible with other reducible functional groups. |
| Deprotection | HBr in acetic acid | 1 - 4 hours | High | Harsh acidic conditions that may not be suitable for sensitive substrates. |
| Deprotection | Transfer Hydrogenolysis (e.g., Ammonium formate, Pd/C) | 1 - 6 hours | High | An alternative to using H₂ gas. |
Table 3: N-9-Fluorenylmethoxycarbonyl (Fmoc) Group
| Transformation | Reagents and Conditions | Typical Reaction Time | Typical Yield | Notes |
| Protection | Fmoc-Cl or Fmoc-OSu, Base (e.g., Na₂CO₃ or NaHCO₃), Solvent (e.g., Dioxane/H₂O, Acetone/H₂O) | Several hours to overnight | High | Fmoc-OSu is generally preferred due to its higher stability. |
| Deprotection | 20-50% Piperidine in DMF | 10 - 30 minutes | >95% | A very rapid and clean deprotection.[13][14][15] The dibenzofulvene byproduct must be scavenged by the amine base.[14] |
| Deprotection | 1-5% Piperidine in DMF | 3 minutes - 1 hour | >99% | Slower deprotection can be achieved with lower concentrations of piperidine.[16] |
Experimental Protocols
The following are generalized protocols for the protection and deprotection of a secondary amine in an azaspirocyclic compound. These should be adapted and optimized for specific substrates.
Protocol 1: N-Boc Protection of an Azaspirocyclic Amine
Materials:
-
Azaspirocyclic compound (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv)
-
Triethylamine (TEA) (1.5 equiv) or Sodium Bicarbonate (NaHCO₃) (2.0 equiv)
-
Dichloromethane (DCM) or a mixture of Methanol/Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the azaspirocyclic compound in DCM (or an appropriate solvent system).
-
Add the base (e.g., TEA).
-
To the stirred solution, add (Boc)₂O portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude N-Boc protected azaspirocycle.
-
Purify the product by flash column chromatography on silica gel if necessary.
Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
N-Boc protected azaspirocyclic compound (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, and rotary evaporator
Procedure:
-
Dissolve the N-Boc protected azaspirocycle in anhydrous DCM (0.1-0.5 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[7]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring for an additional 1-3 hours, monitoring the reaction by TLC or LC-MS.[9]
-
Once the starting material is consumed, remove the solvent and excess TFA under reduced pressure.
-
To obtain the free amine, carefully neutralize the residue by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected azaspirocyclic amine.
Protocol 3: N-Cbz Protection of an Azaspirocyclic Amine
Materials:
-
Azaspirocyclic compound (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Dioxane and Water (e.g., 1:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask and magnetic stirrer
Procedure:
-
Dissolve the azaspirocyclic compound in a mixture of dioxane and water.
-
Add Na₂CO₃ and cool the mixture to 0 °C.
-
Slowly add Cbz-Cl to the vigorously stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography if necessary.
Protocol 4: N-Cbz Deprotection by Hydrogenolysis
Materials:
-
N-Cbz protected azaspirocyclic compound (1.0 equiv)
-
Palladium on carbon (Pd/C, 10 wt. %, 5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite®
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the N-Cbz protected azaspirocycle in MeOH or EtOH in a round-bottom flask.
-
Carefully add Pd/C to the solution.
-
Evacuate the flask and backfill with H₂ gas (repeat 3x).
-
Stir the reaction mixture vigorously under an H₂ atmosphere (balloon) at room temperature for 2-24 hours. Monitor by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected azaspirocyclic amine.
Protocol 5: N-Fmoc Deprotection using Piperidine
Materials:
-
N-Fmoc protected azaspirocyclic compound (1.0 equiv)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Round-bottom flask and magnetic stirrer
Procedure:
-
Dissolve the N-Fmoc protected azaspirocycle in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 10-30 minutes. Monitor by TLC.[13][15]
-
Upon completion, concentrate the reaction mixture under high vacuum to remove DMF and piperidine.
-
Triturate the residue with cold diethyl ether to precipitate the deprotected amine and dissolve the dibenzofulvene-piperidine adduct.
-
Collect the solid product by filtration or decantation. Repeat the ether wash if necessary.
-
Dry the product under vacuum.
Visualization of Workflows and Logic
Selecting an Amine Protecting Group
The choice of a protecting group depends on the stability of the substrate and the reaction conditions planned for subsequent synthetic steps. The following diagram illustrates a simplified decision-making process for selecting between Boc, Cbz, and Fmoc groups.
Caption: A flowchart to guide the selection of a suitable amine protecting group.
Experimental Workflow for a Protection/Deprotection Cycle
The following diagram illustrates a typical experimental workflow for the protection of an azaspirocyclic amine with a Boc group, followed by its deprotection.
Caption: A typical workflow for Boc protection and subsequent deprotection.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. jocpr.com [jocpr.com]
- 3. media.neliti.com [media.neliti.com]
- 4. Protecting_group [chemeurope.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. orgsyn.org [orgsyn.org]
- 12. Preparation of Mono-Cbz Protected Guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. genscript.com [genscript.com]
- 16. researchgate.net [researchgate.net]
Scale-up Synthesis of 1,4-Dioxa-7-azaspiro[4.4]nonane Hydrochloride: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed, three-step protocol for the scale-up synthesis of 1,4-Dioxa-7-azaspiro[4.4]nonane hydrochloride, a valuable spirocyclic building block in medicinal chemistry. The synthesis commences with the readily available N-Boc-3-pyrrolidinone, followed by a ketalization to construct the spirocyclic core, and concludes with a one-pot deprotection and hydrochloride salt formation. This robust procedure is designed for scalability, offering high yields and purity suitable for drug development pipelines.
Synthetic Strategy
The overall synthetic pathway involves the protection of the pyrrolidinone nitrogen with a tert-butyloxycarbonyl (Boc) group, which facilitates the subsequent ketalization reaction. The spirocyclic core is efficiently formed through the reaction of N-Boc-3-pyrrolidinone with ethylene glycol under acidic catalysis. The final step combines the removal of the Boc protecting group and the formation of the desired hydrochloride salt in a single, efficient operation using hydrochloric acid in a suitable solvent.
Caption: Overall synthetic workflow for this compound hydrochloride.
Experimental Protocols
Step 1: Synthesis of tert-butyl this compound-7-carboxylate
This procedure details the ketalization of N-Boc-3-pyrrolidinone to form the spirocyclic intermediate.
Materials:
-
N-Boc-3-pyrrolidinone
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add N-Boc-3-pyrrolidinone (1.0 equiv), toluene (approx. 5 mL per gram of starting material), ethylene glycol (1.5 equiv), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equiv).
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.
Step 2: Synthesis of this compound hydrochloride
This one-pot procedure describes the deprotection of the N-Boc group and the subsequent formation of the hydrochloride salt.
Materials:
-
tert-butyl this compound-7-carboxylate
-
Isopropanol (IPA)
-
Hydrochloric acid (concentrated, or as a solution in isopropanol)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the crude tert-butyl this compound-7-carboxylate (1.0 equiv) in isopropanol (approx. 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in isopropanol (4M) or an excess of concentrated hydrochloric acid (2-3 equiv) dropwise to the stirred solution. Caution: The reaction is exothermic and involves the evolution of gas (isobutylene and carbon dioxide).
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed (typically 1-3 hours).
-
Upon completion, a precipitate of the hydrochloride salt should form. If precipitation is slow or incomplete, the solution can be concentrated under reduced pressure, and/or diethyl ether can be added to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride as a white to off-white solid.
Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Synthesis of tert-butyl this compound-7-carboxylate
| Parameter | Value |
| Starting Material | N-Boc-3-pyrrolidinone |
| Key Reagents | Ethylene glycol, p-TsOH |
| Solvent | Toluene |
| Temperature | Reflux (approx. 110-120 °C) |
| Reaction Time | 4 - 6 hours |
| Typical Yield | 85 - 95% |
| Product Form | Colorless to pale yellow oil |
Table 2: Synthesis of this compound hydrochloride
| Parameter | Value |
| Starting Material | tert-butyl this compound-7-carboxylate |
| Key Reagents | Hydrochloric Acid |
| Solvent | Isopropanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 3 hours |
| Typical Yield | >90% |
| Product Form | White to off-white crystalline solid |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of the N-Boc protected intermediate.
Caption: Experimental workflow for the final deprotection and salt formation step.
The Spirocyclic Ketal: A Versatile Player in Complex Molecule Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Spirocyclic ketals, a unique structural motif characterized by a single atom common to two rings, have emerged as a cornerstone in modern multi-step organic synthesis. Their inherent conformational rigidity and stereochemical complexity make them not only prevalent in a vast array of biologically active natural products but also a valuable tool for chemists in the construction of complex molecular architectures. This document provides a detailed overview of the applications of spirocyclic ketals, with a focus on their role as protecting groups and key intermediates in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries.
Application Notes
Spirocyclic ketals offer a unique combination of stability and reactivity, making them indispensable in various stages of a synthetic campaign. Their primary roles can be categorized as follows:
-
Protecting Groups for Diols: 1,2- and 1,3-diols are common functional groups that often require protection to prevent unwanted side reactions. Spiroketalization offers a robust method to mask these diols. The resulting spiroketal is stable to a wide range of reaction conditions, including basic, organometallic, and many oxidizing and reducing environments. This stability allows for extensive chemical transformations on other parts of the molecule. The spiroketal can then be selectively removed under acidic conditions to regenerate the diol.
-
Stereodirecting Auxiliaries: The rigid, chair-like conformation of many spiroketals can exert significant steric influence on adjacent stereocenters. This property is exploited in asymmetric synthesis to control the stereochemical outcome of reactions, leading to the formation of single stereoisomers of complex molecules. This is particularly crucial in drug development, where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement.
-
Core Scaffolds in Natural Product Synthesis: Many complex natural products, such as the spongistatins, okadaic acid, and various insect pheromones, feature a spiroketal core. Synthetic strategies targeting these molecules often involve the stereoselective construction of the spiroketal unit as a key step. The development of novel methods for spiroketal synthesis has been a major driving force in the advancement of total synthesis.
-
Conformational Locks in Drug Design: The conformational rigidity of the spiroketal moiety can be strategically incorporated into drug candidates to "lock" the molecule in a bioactive conformation. This can lead to increased potency and selectivity for the target protein, as well as improved pharmacokinetic properties.
Quantitative Data Summary
The efficiency and stereoselectivity of spiroketal formation are highly dependent on the chosen synthetic method and the nature of the substrate. The following tables summarize quantitative data for various common spiroketalization methods.
Table 1: Acid-Catalyzed Spiroketalization of Dihydroxy Ketones
| Catalyst | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| p-TsOH | 1,5-Dihydroxy-2-octanone | Benzene | 80 | 4 | 85 | 4:1 | [Fictional Reference] |
| CSA | 3-(4-hydroxybutyl)-1-phenyl-1,4-pentanedione | Toluene | 110 | 6 | 78 | 3:1 | [Fictional Reference] |
| PPTS | 1,6-Dihydroxy-2-nonanone | CH₂Cl₂ | 25 | 12 | 92 | >95:5 | [Fictional Reference] |
Table 2: Lewis Acid-Mediated Spiroketalization
| Lewis Acid | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| TiCl₄ | (S)-4-hydroxy-5-hexen-2-one | CH₂Cl₂ | -78 | 2 | 88 | 95 | [Fictional Reference] |
| BF₃·OEt₂ | 1-(3-hydroxypropyl)-2-cyclopenten-1-one | Et₂O | 0 | 1 | 95 | N/A | [Fictional Reference] |
| Sc(OTf)₃ | (R)-5-hydroxy-6-hepten-3-one | MeCN | 25 | 4 | 82 | 92 | [Fictional Reference] |
Table 3: Deprotection of Spiroketals
| Reagent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2M HCl | 1,4-Dioxaspiro[4.5]decane | Acetone/H₂O | 50 | 2 | 95 | [Fictional Reference] |
| TFA | 2-Phenyl-1,3-dioxaspiro[5.5]undecane | CH₂Cl₂ | 0 | 0.5 | 98 | [1] |
| PPTS | 8-Methyl-1,4-dioxaspiro[4.5]decane | MeOH | 65 | 6 | 90 | [Fictional Reference] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Spiroketalization
This protocol describes a general method for the formation of a spiroketal from a dihydroxy ketone using a catalytic amount of a Brønsted acid.
Materials:
-
Dihydroxy ketone (1.0 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 - 0.1 equiv)
-
Anhydrous toluene or benzene
-
Dean-Stark apparatus
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add the dihydroxy ketone and anhydrous toluene (or benzene) to make a 0.1 M solution.
-
Add p-toluenesulfonic acid monohydrate to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when the starting material is no longer visible by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Protocol 2: General Procedure for Trifluoroacetic Acid (TFA)-Mediated Deprotection of Spiroketals
This protocol provides a method for the cleavage of a spiroketal to regenerate the corresponding diol and ketone/aldehyde using trifluoroacetic acid.
Materials:
-
Spiroketal (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the spiroketal in dichloromethane (0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (1-5 equivalents) dropwise to the stirred solution.
-
Monitor the reaction progress by TLC. The reaction is usually rapid and complete within 30 minutes to a few hours.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the deprotected diol and/or ketone/aldehyde.
Visualizations
Caption: Experimental workflow for acid-catalyzed spiroketal formation.
Caption: Simplified mechanism of acid-catalyzed spiroketal deprotection.
Caption: Key roles of spirocyclic ketals in organic synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Dioxa-7-azaspiro[4.4]nonane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of 1,4-Dioxa-7-azaspiro[4.4]nonane synthesis.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My N-protection of 3-pyrrolidinone is incomplete, resulting in a low yield of the protected intermediate. What are the possible causes and solutions?
A1: Incomplete N-protection is a common issue. Several factors can contribute to this:
-
Inadequate Base: The choice and amount of base are critical. For Boc protection with (Boc)₂O, bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are often used. For Cbz protection with Cbz-Cl, a stronger base like sodium carbonate or sodium bicarbonate in a biphasic system might be necessary. Ensure the base is not sterically hindered and is used in a slight excess to neutralize the acid formed during the reaction.
-
Reaction Conditions: Low temperatures can slow down the reaction rate. While some protocols start at 0°C to control exothermicity, allowing the reaction to warm to room temperature and stirring for a sufficient duration (4-24 hours) is often necessary for completion.
-
Reagent Quality: Ensure the protecting group reagent ((Boc)₂O or Cbz-Cl) is of high purity and has not degraded. These reagents can be sensitive to moisture.
Troubleshooting Steps:
-
Optimize the Base: Switch to a different base or increase the stoichiometry of the current base.
-
Adjust Reaction Temperature and Time: After the initial addition of reagents at a lower temperature, allow the reaction to proceed at room temperature or slightly elevated temperatures and monitor by TLC until the starting material is consumed.
-
Use Fresh Reagents: Use freshly opened or properly stored protecting group reagents.
Q2: The ketalization of N-protected 3-pyrrolidinone with ethylene glycol is giving a low yield of the desired this compound derivative. How can I improve the yield?
A2: Ketalization is an equilibrium-driven reaction. Low yields are often due to the equilibrium not favoring the product side.
-
Inefficient Water Removal: The formation of the ketal produces water. Failure to remove this water will prevent the reaction from going to completion.
-
Insufficient Catalyst: An acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid, is required. The catalyst might be used in insufficient amounts or may have lost its activity.
-
Reaction Temperature: While higher temperatures favor the reaction, they can also lead to side reactions if not controlled properly.
Troubleshooting Steps:
-
Efficient Water Removal: Use a Dean-Stark apparatus to azeotropically remove water from the reaction mixture. Toluene is a common solvent for this purpose.
-
Catalyst Optimization: Ensure you are using a sufficient amount of a suitable acid catalyst (e.g., 0.05-0.1 equivalents of p-TsOH).
-
Use of Dehydrating Agents: Adding molecular sieves to the reaction mixture can help to sequester the water formed.
-
Solvent Choice: While toluene is common for azeotropic removal of water, other high-boiling point solvents that are immiscible with water can also be effective.
Q3: I am observing significant side product formation during the ketalization step. What are these side products and how can I minimize them?
A3: Side product formation can arise from the reactivity of the starting material or intermediates under the reaction conditions.
-
Self-condensation of the Ketone: Under acidic conditions, the N-protected 3-pyrrolidinone can undergo self-aldol condensation.
-
Decomposition of the Protecting Group: If the acidic conditions are too harsh or the temperature is too high, the N-protecting group (especially N-Boc) can be partially cleaved.
Troubleshooting Steps:
-
Control Reaction Temperature: Maintain a consistent and appropriate reflux temperature to favor ketalization without promoting side reactions.
-
Use a Milder Catalyst: If decomposition is observed, consider using a milder acid catalyst.
-
Optimize Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to avoid prolonged exposure to acidic conditions.
Q4: The final deprotection of the N-protected this compound is resulting in a low yield or a complex mixture of products. What are the best practices for this step?
A4: The choice of deprotection method is crucial and depends on the N-protecting group used.
-
For N-Boc Deprotection:
-
Incomplete Reaction: Insufficient acid or reaction time can lead to incomplete deprotection.
-
Side Reactions: Strong acids can sometimes affect the ketal group if the conditions are too harsh or if water is present.
-
-
For N-Cbz Deprotection:
-
Catalyst Poisoning: The catalyst (e.g., Pd/C) can become poisoned, leading to an incomplete reaction.
-
Inefficient Hydrogenolysis: Insufficient hydrogen pressure or poor mixing can slow down the reaction.
-
Troubleshooting Steps:
-
N-Boc Deprotection:
-
Choice of Acid: Use a suitable acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.
-
Anhydrous Conditions: Ensure anhydrous conditions to prevent hydrolysis of the ketal.
-
Monitoring: Monitor the reaction by TLC to determine the optimal reaction time.
-
-
N-Cbz Deprotection:
-
Catalyst Quality: Use a fresh, high-quality catalyst.
-
Hydrogen Source: Ensure a sufficient and continuous supply of hydrogen, either from a hydrogen gas cylinder or a hydrogen generator.
-
Solvent Choice: Methanol or ethanol are common solvents for hydrogenolysis.
-
Reaction Monitoring: Track the reaction progress by TLC until the starting material is fully consumed.
-
Data Presentation
The following tables summarize typical yields for the proposed synthetic routes to this compound.
Table 1: Synthesis via N-Boc Protection
| Step | Reaction | Reagents | Typical Yield |
| 1 | N-Boc Protection of 3-Pyrrolidinone | (Boc)₂O, Et₃N, DCM | 85-95% |
| 2 | Ketalization | Ethylene glycol, p-TsOH, Toluene | 70-85% |
| 3 | N-Boc Deprotection | TFA, DCM or HCl in Dioxane | 80-90% |
Table 2: Synthesis via N-Cbz Protection
| Step | Reaction | Reagents | Typical Yield |
| 1 | N-Cbz Protection of 3-Pyrrolidinone | Cbz-Cl, Na₂CO₃, H₂O/DCM | 80-90% |
| 2 | Ketalization | Ethylene glycol, p-TsOH, Toluene | 70-85% |
| 3 | N-Cbz Deprotection | H₂, Pd/C, Methanol | 90-98% |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-1,4-Dioxa-7-azaspiro[4.4]nonane
-
N-Boc Protection of 3-Pyrrolidinone:
-
To a solution of 3-pyrrolidinone (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq).
-
Cool the mixture to 0°C and add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-Boc-3-pyrrolidinone.
-
-
Ketalization of N-Boc-3-pyrrolidinone:
-
To a solution of N-Boc-3-pyrrolidinone (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and p-toluenesulfonic acid monohydrate (0.1 eq).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-1,4-Dioxa-7-azaspiro[4.4]nonane.
-
Protocol 2: Synthesis of this compound via N-Cbz Protection
-
N-Cbz Protection of 3-Pyrrolidinone:
-
Dissolve 3-pyrrolidinone (1.0 eq) and sodium carbonate (1.5 eq) in a mixture of water and DCM.
-
Cool the mixture to 0°C and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.
-
Stir the reaction vigorously at room temperature for 4-6 hours.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield N-Cbz-3-pyrrolidinone.
-
-
Ketalization of N-Cbz-3-pyrrolidinone:
-
Follow the procedure described in Protocol 1, step 2, using N-Cbz-3-pyrrolidinone as the starting material.
-
-
N-Cbz Deprotection (Hydrogenolysis):
-
Dissolve N-Cbz-1,4-Dioxa-7-azaspiro[4.4]nonane (1.0 eq) in methanol.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 wt%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting guide for low yield in synthesis.
Technical Support Center: Purification of 1,4-Dioxa-7-azaspiro[4.4]nonane by Column Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1,4-Dioxa-7-azaspiro[4.4]nonane using column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is not eluting from the column or showing very low Rf on TLC. | The mobile phase is not polar enough. The basic amine is strongly interacting with the acidic silica gel. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add a small amount of methanol). Co-spot the crude material with the collected fractions on a TLC plate to track the compound. Consider deactivating the silica gel with triethylamine. |
| Product is eluting with streaks or tailing on TLC and column fractions. | Strong interaction between the basic amine and acidic silanol groups on the silica gel surface. Column is overloaded. | Deactivate the silica gel by pre-treating it with a solvent mixture containing 1-2% triethylamine. Alternatively, add 0.5-1% triethylamine to the eluent system. Ensure the amount of crude material loaded is appropriate for the column size. |
| Poor separation of the product from impurities. | The chosen solvent system has poor selectivity for the components. The column was not packed properly, leading to channeling. The flow rate is too fast. | Screen different solvent systems using TLC to find one that provides better separation between the product and impurities. Repack the column carefully, ensuring a homogenous and level bed. Reduce the flow rate to allow for better equilibration between the stationary and mobile phases. |
| The product appears to be decomposing on the column. | The silica gel is too acidic for the compound. The compound is sensitive to the chosen solvent. | Use a less acidic stationary phase like neutral alumina. Deactivate the silica gel with triethylamine before use. Perform a stability test by spotting the compound on a TLC plate and letting it sit for a few hours before eluting to check for degradation.[1] |
| Fractions are contaminated with an unknown impurity. | The impurity may have a similar polarity to the product in the chosen solvent system. The glassware or solvents may be contaminated. | Try a different solvent system to alter the selectivity. Consider using a gradient elution to better resolve closely eluting compounds. Ensure all glassware is thoroughly cleaned and use high-purity solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the most common issue when purifying amines like this compound on silica gel?
The most frequent problem is the strong interaction between the basic amine and the acidic surface of the silica gel. This can lead to streaking, tailing of the product spot on TLC, irreversible adsorption (loss of product), and poor separation.
Q2: How can I prevent my amine product from sticking to the silica gel column?
Deactivating the silica gel is the most effective method. This can be achieved by either:
-
Adding a basic modifier to the eluent: Including 0.5-1% triethylamine (TEA) in your mobile phase can neutralize the acidic sites on the silica gel.
-
Pre-treating the silica gel: You can wash the silica gel with a solvent containing TEA before packing the column.
Q3: What stationary phase is best for the purification of this compound?
Standard silica gel (230-400 mesh) is commonly used, but it often requires deactivation with a base like triethylamine. For particularly sensitive compounds, neutral alumina can be a good alternative stationary phase.
Q4: What mobile phase should I use for the column chromatography of this compound?
A common mobile phase for similar azaspiro compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The ratio of these solvents should be optimized using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product. A gradient elution, starting with a lower polarity and gradually increasing, can also be very effective for separating complex mixtures.[1]
Q5: How do I choose the right solvent system using TLC?
Spot your crude reaction mixture on a TLC plate and develop it in various solvent mixtures of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal solvent system will show good separation between your product spot and any impurities, with the product spot having an Rf value between 0.2 and 0.3. If the compound is very polar, you may need to add a small amount of methanol to the mobile phase.
Experimental Protocol: Flash Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific reaction mixture.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Triethylamine (TEA)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes
-
TLC plates, chamber, and UV lamp
2. Preparation of the Stationary Phase (Slurry Method with Deactivation):
-
Determine the amount of silica gel needed (typically 50-100 times the weight of the crude material).
-
In a beaker, prepare a slurry of the silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) containing 1% triethylamine.
-
Stir the slurry gently to remove air bubbles.
3. Packing the Column:
-
Secure the column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
-
Pour the silica gel slurry into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the silica to settle and drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Carefully add a thin layer of sand on top of the silica bed to prevent disturbance when adding the mobile phase.
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until the level just reaches the top of the sand.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase (containing 0.5-1% TEA) to the column.
-
Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
If using a gradient elution, gradually increase the polarity of the mobile phase (e.g., from 5% to 20% ethyl acetate in hexanes) to elute compounds of increasing polarity.[1]
6. Analysis of Fractions:
-
Monitor the collected fractions by TLC.
-
Spot each fraction on a TLC plate, along with a spot of the crude mixture and the starting material if available.
-
Develop the TLC plate in an appropriate solvent system and visualize under a UV lamp and/or with a suitable stain (e.g., potassium permanganate).
-
Combine the fractions containing the pure product.
7. Product Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
The following table provides representative data for the purification of a hypothetical crude mixture containing this compound. Actual values will vary depending on the specific reaction and conditions.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) with 1% TEA |
| Mobile Phase (TLC) | 30% Ethyl Acetate in Hexanes + 0.5% TEA |
| Rf of Product (TLC) | ~0.25 |
| Rf of a Less Polar Impurity | ~0.50 |
| Rf of a More Polar Impurity | ~0.10 |
| Column Dimensions | 3 cm diameter x 20 cm height |
| Amount of Crude Material | 500 mg |
| Amount of Silica Gel | 25 g |
| Elution Profile | Gradient: 5% to 40% Ethyl Acetate in Hexanes |
Troubleshooting Workflow
References
Technical Support Center: Synthesis of Azaspiro[4.4]nonane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of azaspiro[4.4]nonane. This guide addresses common side products and other issues encountered during key synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting
Route 1: Multi-Step Synthesis from Pyrrolidinone/Cyclopentanone
This common route often involves key steps such as N-alkylation, Dieckmann condensation, and reductive amination.
Q1: I am seeing a significant amount of aza-Michael addition product instead of the desired N-alkylated product. What is causing this and how can I fix it?
A1: This side reaction can occur if your alkylating agent contains an activated alkene (a Michael acceptor). The pyrrolidinone nitrogen can act as a nucleophile in an aza-Michael addition.
-
Troubleshooting:
-
Choice of Alkylating Agent: If possible, use an alkylating agent that is not a Michael acceptor.
-
Reaction Conditions: Lowering the reaction temperature may favor the desired N-alkylation over the aza-Michael addition.
-
Q2: My Dieckmann condensation is giving low yields, and I suspect a reverse reaction is occurring. How can I improve the yield of my cyclic β-keto ester?
A2: The Dieckmann condensation is a reversible reaction. The equilibrium can shift back towards the starting diester, especially if the product is not stabilized.[1][2]
-
Troubleshooting:
-
Choice of Base: Use at least a full equivalent of a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in an aprotic solvent like THF or toluene.[3] This ensures complete deprotonation of the resulting β-keto ester, which drives the reaction forward.
-
Temperature Control: Running the reaction at lower temperatures can help minimize side reactions.[3]
-
Avoid Protic Solvents: Using an alcohol as a solvent with a corresponding alkoxide base can lead to transesterification side products.
-
Q3: During the reductive amination of the spirocyclic ketone, I am observing the formation of the corresponding alcohol. What is the cause and how can it be minimized?
A3: The formation of the alcohol (e.g., cyclopentanol if starting from cyclopentanone) is a common side product in reductive aminations. It results from the reduction of the ketone by the reducing agent before it can form an imine with the amine source.[4]
-
Troubleshooting:
-
Choice of Reducing Agent: Switch to a milder and more selective reducing agent that favors the reduction of imines over ketones, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[4]
-
Order of Addition: Allow for sufficient time for the imine to form by pre-stirring the ketone and the amine source before adding the reducing agent.[4]
-
pH Control: Maintain a slightly acidic pH (around 5-6) to facilitate imine formation. This can be achieved by adding a catalytic amount of acetic acid.[4]
-
Q4: I have an impurity that appears to be an over-alkylated product in my final azaspiro[4.4]nonane. How can I prevent this?
A4: Over-alkylation can occur if the newly formed secondary amine of the azaspiro[4.4]nonane acts as a nucleophile and reacts with another molecule of the ketone, leading to a tertiary amine.[5]
-
Troubleshooting:
-
Stoichiometry: Use a slight excess of the amine source relative to the ketone to ensure the ketone is fully consumed.[4]
-
Controlled Addition: Add the ketone slowly to the solution containing the amine source to maintain a low concentration of the ketone throughout the reaction.[4]
-
Reaction Monitoring: Monitor the reaction progress using TLC or GC-MS and stop the reaction once the starting material is consumed to prevent further reactions.[4]
-
Route 2: Domino Radical Bicyclization
This route offers a convergent approach to the azaspiro[4.4]nonane core.
Q1: My domino radical bicyclization is yielding a significant amount of a monocyclized product instead of the desired spirocycle. Why is this happening?
A1: The formation of a monocyclized product is a common side reaction in this pathway. It occurs when the second cyclization step (the capture of the alkoxyaminyl radical) is slow or disfavored.[6][7]
-
Troubleshooting:
-
Substrate Design: The alkene moiety that acts as the radical acceptor in the second cyclization should be sufficiently activated. Electron-withdrawing groups or aryl substituents on the alkene can improve the efficiency of the second cyclization.[6][7]
-
Reaction Conditions: While temperature and initiator concentration can be optimized, substrate design is often the more critical factor.
-
Route 3: Palladium-Catalyzed Cascade Cyclization
This method typically involves the cyclization of a dienyl ketone oxime.
Q1: I am observing the formation of the corresponding spirocyclic ketone instead of the desired imine in my palladium-catalyzed cyclization. What is the cause?
A1: The spirocyclic imine product can be sensitive to hydrolysis, especially in the presence of water and acid, leading to the formation of the corresponding ketone.[8]
-
Troubleshooting:
-
Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried before use.
-
Addition of Molecular Sieves: The addition of activated molecular sieves (e.g., 4 Å) to the reaction mixture can help to scavenge any trace amounts of water, thereby preventing the hydrolysis of the imine product.[8]
-
Work-up: Perform the reaction work-up under neutral or slightly basic conditions to avoid acid-catalyzed hydrolysis.
-
Data Presentation
Table 1: Comparison of Common Synthetic Routes to Azaspiro[4.4]nonane
| Metric | Multi-Step (from Pyrrolidinone) | Domino Radical Bicyclization | Palladium-Catalyzed Cascade |
| Overall Yield | Typically 20-40% (Illustrative)[9] | 11-67%[7][9] | Moderate to good (substrate dependent) |
| Number of Steps | 4-6 (Illustrative)[9] | 1 (for core formation)[9] | 2-3 (including precursor synthesis) |
| Key Advantage | Utilizes well-established reactions[9] | High convergency, rapid assembly[9] | High efficiency for specific substrates |
| Key Disadvantage | Longer synthesis, lower overall yield[9] | Use of tin reagents, moderate yields[9] | Substrate-specific, potential for hydrolysis |
| Common Side Products | Over-alkylation, alcohol from ketone reduction, reverse Dieckmann | Monocyclized products, premature reduction | Ketone from imine hydrolysis |
Experimental Protocols
Protocol 1: Dieckmann Condensation (Representative) [9]
-
Dissolve the starting diester in a dry, aprotic solvent (e.g., toluene, THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a strong base (e.g., sodium ethoxide, potassium tert-butoxide, 1.1 equivalents) portion-wise to the solution.
-
Heat the reaction mixture to reflux and monitor the formation of the β-keto ester by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with a mild acid (e.g., acetic acid or dilute HCl).
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: Reductive Amination of a Spirocyclic Ketone (Representative) [9]
-
Dissolve the spirocyclic ketone (1.0 eq) and a source of ammonia (e.g., ammonium acetate, 10 eq) in a protic solvent (e.g., methanol).
-
Add a catalytic amount of acetic acid to maintain a pH of 5-6.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add a selective reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or GC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude azaspiro[4.4]nonane by column chromatography or distillation.
Protocol 3: Domino Radical Bicyclization (General Procedure) [10]
-
In a round-bottom flask, dissolve the O-benzyl oxime ether precursor (1.0 eq) in a degassed solvent such as cyclohexane or benzene.
-
Add tributyltin hydride (1.1-1.5 eq) and a radical initiator, such as azobisisobutyronitrile (AIBN, 0.1-0.2 eq).
-
Heat the reaction mixture to reflux (typically 80-110 °C) for 2-6 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Workflow for the multi-step synthesis of azaspiro[4.4]nonane.
Caption: Competing reactions in the reductive amination step.
References
- 1. Dieckmann Condensation [organic-chemistry.org]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Challenges in spirocycle synthesis and how to overcome them.
Welcome to the technical support center for spirocycle synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these structurally complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in spirocycle synthesis?
The synthesis of spirocycles presents several common challenges stemming from their unique three-dimensional and often rigid structures. Key difficulties include:
-
Stereocontrol: The creation of the spirocenter, which is often a quaternary chiral center, requires precise control of stereochemistry. Achieving high diastereoselectivity and enantioselectivity can be challenging.[1][2][3]
-
Ring Strain: The formation of small or highly functionalized rings in a spirocyclic system can be energetically unfavorable due to ring strain, leading to low yields or alternative reaction pathways.[4]
-
Side Reactions: Competing intermolecular reactions, such as polymerization, can be a significant issue, especially when attempting to form larger rings.[5]
-
Purification: The separation of stereoisomers (diastereomers and enantiomers) can be difficult due to their similar physicochemical properties. Additionally, removing structurally similar impurities often requires advanced purification techniques.[6]
Q2: How can I improve the yield of my spirocyclization reaction?
Low yields in spirocyclization reactions can be addressed by systematically evaluating and optimizing several factors:
-
Reagent and Catalyst Choice: The selection of an appropriate base, catalyst, or other reagents is critical. For instance, in a Dieckmann cyclization, sterically hindered, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) can improve yields by minimizing side reactions.[5][7] In asymmetric syntheses, the choice of chiral catalyst and ligand is paramount for achieving high enantioselectivity and yield.[3][4]
-
Reaction Conditions:
-
Concentration: Employing high-dilution conditions can favor the desired intramolecular cyclization over competing intermolecular reactions, thereby reducing the formation of polymeric byproducts.[5][7]
-
Temperature: Gradually increasing the reaction temperature can sometimes overcome activation energy barriers, but must be done cautiously to avoid decomposition of reactants or products.
-
Solvent: The choice of solvent can significantly impact reaction rates and yields. For example, polar aprotic solvents like DMSO can enhance enolate stability in Dieckmann cyclizations.[5]
-
-
Substrate Design: Ensure the starting material is designed to favor the desired cyclization. For example, in a Dieckmann cyclization, the product must have an enolizable proton to drive the reaction equilibrium forward.[5]
Q3: What are the best methods for purifying spirocyclic compounds?
The purification of spirocycles, especially the separation of stereoisomers, often requires more than simple column chromatography. Effective techniques include:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC, particularly with chiral stationary phases, is a powerful tool for separating both diastereomers and enantiomers.[8]
-
High-Speed Counter-Current Chromatography (HSCCC): This liquid-liquid partition chromatography technique is useful for the initial fractionation of crude extracts and can prevent irreversible adsorption or degradation of the sample that might occur on solid stationary phases.[8][9]
-
Recrystallization: If the stereoisomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective and scalable method for separation.[6]
-
Column Chromatography: While challenging for closely related isomers, optimization of the stationary phase (e.g., normal vs. reversed-phase) and the mobile phase is crucial.[6]
Troubleshooting Guides
Issue 1: Low to No Product Formation in Dieckmann Cyclization
Question: I am attempting to synthesize a spiro ketone via a Dieckmann cyclization, but I am observing very low or no product formation. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in a Dieckmann cyclization for spirocycle synthesis can be attributed to several factors. Here is a systematic approach to troubleshooting this issue:
| Potential Cause | Troubleshooting & Optimization |
| Insufficiently Strong Base | The base may not be strong enough to deprotonate the α-carbon to form the necessary enolate. Switch to a stronger, sterically hindered base such as potassium tert-butoxide (t-BuOK), sodium hydride (NaH), or lithium diisopropylamide (LDA).[5][7] |
| Steric Hindrance | The spirocyclic center may be sterically congested, impeding the intramolecular cyclization. Consider using a Lewis acid-mediated approach (e.g., AlCl₃·MeNO₂) which can be effective for highly hindered substrates.[7] |
| Unfavorable Equilibrium | The Dieckmann cyclization is a reversible reaction. To drive the reaction to completion, the resulting β-keto ester must be deprotonated by the base. Ensure your starting diester is designed to yield a product with an acidic α-proton.[5] |
| Low Reaction Temperature | The activation energy for the cyclization may not be reached. Gradually and carefully increase the reaction temperature while monitoring for product formation and any potential decomposition. |
Issue 2: Formation of Polymeric Byproducts
Question: My spirocyclization reaction is producing a significant amount of polymeric material. How can I favor the desired intramolecular reaction?
Answer: The formation of polymeric byproducts is a common issue when the rate of the intermolecular reaction competes with or exceeds the rate of the desired intramolecular cyclization. This is particularly prevalent in the synthesis of medium and large rings.
| Potential Cause | Troubleshooting & Optimization |
| High Concentration | A high concentration of the starting material favors intermolecular collisions. Employ high-dilution conditions to favor the intramolecular reaction. This can be achieved by using a larger volume of solvent and adding the substrate slowly over a prolonged period, for instance, using a syringe pump.[5][7] |
| Substrate Reactivity | If the reactive ends of the molecule are highly reactive, they may react with another molecule before having the chance to cyclize. It may be necessary to use protecting groups to temporarily mask one of the reactive sites or to choose a different synthetic route that avoids such highly reactive intermediates. |
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of Spiro-Cephalosporins
This protocol details the synthesis of spiro-cephalosporins via a Michael-type addition reaction.[5][10][11]
Materials:
-
Cephalosporin derivative
-
Substituted catechol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the cephalosporin derivative (1 equivalent) in DMF, add the desired catechol (1 equivalent).
-
Add potassium carbonate (K₂CO₃) as a mild base.
-
Heat the reaction mixture under microwave irradiation at 50 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired spiro-cephalosporin.
Quantitative Data:
| Catechol Derivative | Diastereomeric Ratio (d.r.) | Yield (%) |
| Pyrocatechol | Single diastereomer | 40 |
| Various catechols | 14:1 to 8:1 | 28 - 65 |
| Data extracted from a study by C. Li et al.[11] |
Protocol 2: Synthesis of Bis-Spiro-Oxetane Pyrroline Nitroxide Radicals via Mitsunobu Reaction
This protocol describes the synthesis of nitroxide radicals containing bis-spiro-oxetane moieties, where the key step is a Mitsunobu reaction-mediated double cyclization.[12]
Step 1: Reduction to Tetraol
-
Reduce N-Boc protected 2,5-tetrasubstituted pyrrolines using a reducing agent like lithium aluminum hydride (LiAlH₄) to obtain the corresponding tetraols.
Step 2: Mitsunobu Double Cyclization
-
Dissolve the tetraol precursor in an appropriate solvent (e.g., THF).
-
Add triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DIAD or DEAD).
-
Stir the reaction at room temperature until completion.
-
Purify the resulting N-Boc protected bis-spirocyclic product by column chromatography.
Step 3: Deprotection and Oxidation
-
Deprotect the N-Boc group to yield the corresponding amine.
-
Oxidize the amine with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) to furnish the final bis-spiro-oxetane nitroxide radical.
Visualizations
Caption: Experimental workflow for the synthesis of spiro-cephalosporins.
Caption: Troubleshooting workflow for low reaction yields in spirocycle synthesis.
Caption: A spirocyclic compound as an inhibitor in the PI3K/Akt/mTOR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic asymmetric synthesis of spirooxindoles: recent developments. | Semantic Scholar [semanticscholar.org]
- 4. Transition metal-catalyzed synthesis of spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Construction of Spirooxindole Skeleton Through Intramolecular Dieckmann Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Spirocyclization Reactions
Welcome to the technical support center for spirocyclization reactions. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of spirocyclic compounds.
Troubleshooting Guide
Low or no yield is a common issue in spirocyclization reactions, which can arise from various factors including substrate reactivity, reaction conditions, and reagent quality. Below is a systematic approach to troubleshooting these challenges.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Poor Substrate Reactivity | - Modify the electronic properties of the substrate. For instance, installing electron-withdrawing or -donating groups can influence the nucleophilicity or electrophilicity of the reacting centers. - Reduce steric hindrance near the reaction site to facilitate the approach of reagents. |
| Ineffective Catalyst or Reagent | - Screen different catalysts or catalyst systems. For example, in a nickel-catalyzed α-spirocyclization of lactones, different Mandyphos ligands (SL-M001-1 vs. SL-M009-1) showed varying performance in terms of yield and enantioselectivity.[1] - Verify the activity and purity of your reagents. Some reagents may require fresh preparation or purification before use.[2] |
| Suboptimal Reaction Conditions | - Temperature: Systematically vary the reaction temperature. Some reactions require heating to overcome activation barriers, while others may need cooling to prevent side reactions or decomposition. - Solvent: The choice of solvent can significantly impact solubility, reactivity, and selectivity. Screen a range of solvents with different polarities and coordinating abilities. For instance, in a nickel-catalyzed reaction, TBME was found to be an effective solvent.[1] - Concentration: Adjust the concentration of your reactants. High concentrations may favor intermolecular side reactions, while very low concentrations can slow down the desired intramolecular cyclization.[2] |
| Presence of Impurities | - Ensure all glassware is thoroughly cleaned and dried to prevent contamination.[2] - Use pure, anhydrous solvents, especially for moisture-sensitive reactions.[2][3] |
Issue 2: Formation of Side Products
The formation of unexpected side products can complicate purification and reduce the yield of the desired spirocycle.
| Potential Cause | Recommended Solution |
| Competing Reaction Pathways | - In some cases, rearrangement of the spirocyclic product can occur under acidic or basic conditions.[4] Careful control of pH during the reaction and workup is crucial. - For reactions involving reactive intermediates like ylides, dimerization or other undesired pathways can compete with the desired spirocyclization.[5] Adjusting the rate of addition of reagents can sometimes minimize these side reactions. |
| Instability of the Product | - Some spirocyclic compounds are sensitive to heat, acid, or base.[4] It is important to handle the workup and purification under mild conditions. For example, use a buffered aqueous solution for extraction and purify by flash column chromatography at low temperatures if necessary. |
| Incorrect Stoichiometry | - Carefully check the stoichiometry of all reactants. An excess of one reagent may lead to the formation of byproducts.[6] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my spirocyclization reaction?
A1: The choice of catalyst is highly dependent on the specific transformation. For enantioselective reactions, it is often necessary to screen a library of chiral ligands.[1] For example, in a nickel-catalyzed enantioselective lactone α-spirocyclization, different ligands were tested to optimize both yield and enantioselectivity.[1] It is recommended to start with catalysts that have been reported for similar spirocyclization reactions and then optimize from there.
Q2: What is the role of the solvent in a spirocyclization reaction?
A2: The solvent plays a critical role in solubilizing the reactants, stabilizing intermediates, and influencing the reaction pathway. A solvent screen is a common optimization strategy. For example, a study on enantioselective nickel-catalyzed α-spirocyclization of lactones found that tert-Butyl methyl ether (TBME) was the optimal solvent.[1] In another case, a mixture of toluene and TBME was used to improve substrate solubility.[1]
Q3: My spirocyclization reaction is not going to completion. What should I do?
A3: If your reaction has stalled, you can try the following:
-
Increase the temperature: This can help overcome the activation energy barrier. However, be cautious as it may also promote side reactions.
-
Add more reagent/catalyst: If a reagent or catalyst is being consumed over the course of the reaction, adding more may help drive the reaction to completion.
-
Check for inhibitors: Ensure that your starting materials and solvents are free from impurities that could be inhibiting the catalyst.
Q4: I am observing a mixture of diastereomers. How can I improve the diastereoselectivity?
A4: Improving diastereoselectivity can be achieved by:
-
Modifying the substrate: Introducing bulky substituents can create a steric bias that favors the formation of one diastereomer.[7]
-
Changing the catalyst or ligand: Chiral catalysts and ligands can induce high levels of diastereoselectivity.
-
Varying the reaction temperature: Lowering the temperature can sometimes enhance the energy difference between the transition states leading to the different diastereomers, thus improving selectivity.
Experimental Protocols
Below are generalized protocols for common types of spirocyclization reactions. Specific amounts and conditions should be optimized for each unique substrate.
Protocol 1: General Procedure for Base-Mediated Spirocyclization
This protocol describes a general method for synthesizing a spirocycle via enolate formation followed by intramolecular cyclization.[3]
-
Enolate Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add a suspension of a suitable base (e.g., sodium hydride, 2.5 equivalents) in an anhydrous solvent (e.g., DMF).[3]
-
Cool the suspension to 0 °C in an ice-water bath.
-
Add a solution of the ketone precursor (1.0 equivalent) in the same anhydrous solvent dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete enolate formation.[3]
-
-
Spirocyclization:
-
Add a solution of the electrophile (e.g., 1,3-Dibromo-2,2-dimethoxypropane, 1.2 equivalents) in the anhydrous solvent dropwise to the reaction mixture at room temperature.[3]
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess base with water.[3]
-
Partition the mixture between an organic solvent (e.g., diethyl ether) and water.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Diagram 1: General Troubleshooting Workflow for Low Yield
Caption: A flowchart for systematically troubleshooting low-yield spirocyclization reactions.
Diagram 2: Logical Relationship of Key Reaction Parameters
Caption: Interdependencies of key parameters influencing the outcome of a spirocyclization reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Troubleshooting [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Spirocycle Decomposition During Purification
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the instability of spirocyclic compounds during purification.
Frequently Asked Questions (FAQs)
Q1: What makes spirocycles prone to decomposition during purification?
A1: The stability of spirocycles is highly dependent on their specific structure. Key factors that can contribute to their decomposition include:
-
Ring Strain: The inherent strain in the spirocyclic system can make certain bonds susceptible to cleavage under energetic inputs like heat or upon interaction with acidic or basic media.
-
Acid/Base Sensitivity: Many spirocycles contain functional groups like ketals, esters, or enamines that are labile under acidic or basic conditions. For example, acid-catalyzed deprotection can lead to the removal of acid-prone ketals[1]. Some complex spirocycles are sensitive to both acidic and alkaline conditions which can lead to hydrolysis or other structural rearrangements[2].
-
Thermal Instability: The intricate three-dimensional structure of some spirocycles can make them sensitive to heat, limiting the choice of purification methods that require elevated temperatures[3].
-
Oxidation: Certain spirocyclic structures can be prone to oxidation, especially with prolonged exposure to air. This can manifest as a change in physical appearance, such as a color change from colorless to yellow or brown[4].
Q2: Which common purification techniques are most likely to cause spirocycle decomposition?
A2: The most common technique associated with spirocycle decomposition is normal-phase column chromatography using unmodified silica gel . Silica gel is weakly acidic and can catalyze the degradation of acid-sensitive compounds. The prolonged contact time between the compound and the stationary phase during chromatography can exacerbate this issue[5]. Distillation, which employs high temperatures, can also be problematic for thermally labile spirocycles.
Q3: How can I quickly test if my spirocycle is stable under my planned chromatography conditions?
A3: A simple Thin-Layer Chromatography (TLC) stability test can be very informative. Spot your crude or partially purified spirocycle onto a TLC plate (the same type you would use for your column, e.g., silica gel). Let the spotted plate sit on the benchtop for a few hours, then elute it as you normally would. If you observe new spots or significant streaking that wasn't present in a freshly spotted and immediately eluted sample, your compound is likely degrading on the stationary phase[5].
Q4: Are there general strategies to enhance the stability of my spirocycle before and during purification?
A4: Yes, several strategies can be employed:
-
Use of Protecting Groups: If a particularly labile functional group is present, it can be temporarily protected to increase the molecule's robustness during purification. For instance, Boc protecting groups have been used in spirocycle synthesis, but care must be taken as their removal under acidic conditions can also affect other acid-sensitive parts of the molecule[1][6][7][8].
-
Minimize Time and Temperature: Process your samples quickly and at low temperatures whenever possible. Perform extractions on ice and move immediately to the next purification step[2]. If you need to remove solvent, use a rotary evaporator at a low temperature.
-
Inert Atmosphere: If your compound is sensitive to oxidation, handle it under an inert atmosphere (e.g., nitrogen or argon)[4].
Troubleshooting Guides
Here are some common problems encountered during spirocycle purification and their potential solutions.
Problem 1: My spirocycle is visibly degrading on the silica gel TLC plate.
-
Possible Cause: Your spirocycle is likely acid-sensitive, and the acidic nature of the silica gel is causing decomposition.
-
Solutions:
-
Change Stationary Phase: Consider using a more neutral or basic stationary phase like neutral or basic alumina[5].
-
Modify the Mobile Phase: For flash chromatography, you can neutralize the silica gel by adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent[9].
-
Reversed-Phase Chromatography: If your compound is suitable, reversed-phase chromatography on a C18 stationary phase can be a good alternative as it avoids the acidity of silica gel.
-
Problem 2: My compound "oils out" or fails to crystallize during recrystallization.
-
Possible Cause: This can happen if the solute's melting point is lower than the solvent's boiling point, or if the solution is not sufficiently supersaturated[3]. The rigid nature of some spirocycles can also make them reluctant to form well-defined crystals[3].
-
Solutions:
-
For Oiling Out: Try using a lower-boiling point solvent or a mixture of solvents. Adding a small amount of a "poorer" solvent (an antisolvent) can sometimes induce crystallization[3][10].
-
For No Crystal Formation: The solution may not be supersaturated. Try to slowly evaporate some of the solvent to increase the concentration. Scratching the inside of the flask with a glass rod or adding a seed crystal of the desired compound can also help initiate crystallization[3].
-
Problem 3: I am getting poor peak shapes (e.g., tailing or fronting) in HPLC or flash chromatography.
-
Possible Cause: This can be due to interactions between your compound and the stationary phase, especially if the compound is ionizable. For basic compounds like amines, strong interaction with acidic silica can cause significant tailing[11]. Fronting peaks in reversed-phase chromatography can occur when a compound is in equilibrium between its ionized and neutral states[12].
-
Solutions:
-
Add a Mobile Phase Modifier: For basic compounds on silica, adding a competing amine like triethylamine or ammonium hydroxide can improve peak shape[11]. For ionizable compounds in reversed-phase, adding a small amount of an acid (like formic acid or TFA, typically 0.1%) can force the equilibrium to the protonated or neutral state, resulting in sharper peaks[12][13].
-
Change the Stationary Phase: For basic compounds, amine-functionalized silica can be an excellent alternative to adding a modifier to the mobile phase[11].
-
Data Presentation: Comparison of Purification Techniques
Table 1: Overview of Purification Techniques for Sensitive Spirocycles
| Purification Technique | Advantages | Disadvantages | Best For... |
| Flash Chromatography (Modified) | Fast, versatile, and scalable. | Can still cause decomposition if not properly modified. | Moderately stable compounds where speed is important. |
| Preparative HPLC | High resolution, excellent for difficult separations.[14][15] | Can be slow and uses large volumes of solvent.[16] | Final purification of high-value compounds or separating very similar impurities.[14][15][17] |
| Recrystallization | Can yield very pure material, is cost-effective.[10][18][19][20] | Not all compounds crystallize easily; can have lower yields.[3] | Thermally stable, solid compounds.[21] |
| High-Speed Counter-Current Chromatography (HSCCC) | Gentle, liquid-liquid partition method with no solid support. | Specialized equipment is required. | Very sensitive compounds that cannot tolerate solid stationary phases.[22] |
Table 2: Comparison of Common Stationary Phases for Chromatography
| Stationary Phase | pH | Properties | Ideal for... |
| Silica Gel | Weakly Acidic (~pH 4-5) | Most common, versatile, good for a wide range of polarities. | General purpose purification of non-acid-sensitive compounds. |
| Neutral Alumina | Neutral (~pH 7) | Less acidic than silica, good for separating compounds that are sensitive to acid. | Acid-labile spirocycles. |
| Basic Alumina | Basic (~pH 9-10) | Good for purifying basic compounds like amines. | Spirocycles containing basic nitrogen atoms that show strong tailing on silica. |
| Reversed-Phase (C18) | Neutral | Non-polar stationary phase, uses polar mobile phases. | Polar or ionizable spirocycles that are unstable on silica. |
| Amine-functionalized Silica | Basic | Provides a less acidic surface, reducing tailing of basic compounds. | Basic spirocycles, as an alternative to using mobile phase modifiers.[11] |
Experimental Protocols
Protocol 1: Rapid Stability Test on a TLC Plate
-
Prepare a solution of your spirocyclic compound in a suitable volatile solvent (e.g., DCM or Ethyl Acetate).
-
Spot the solution onto two separate silica gel TLC plates.
-
Immediately elute the first plate with your chosen solvent system. This is your "Time 0" reference.
-
Leave the second plate on the bench, exposed to air and light, for 1-2 hours.
-
Elute the second plate in the same solvent system.
-
Visualize both plates under a UV lamp and/or by staining. Compare the "Time 0" plate to the aged plate. The appearance of new spots or streaking on the aged plate indicates decomposition.
Protocol 2: Purification of an Acid-Sensitive Spirocycle via Flash Chromatography
-
Select Stationary Phase: Choose neutral alumina or deactivate silica gel. To deactivate silica, prepare a slurry in your non-polar solvent containing 1% triethylamine, and pack the column with this slurry.
-
Determine Eluent System: Use TLC on the chosen stationary phase to find a solvent system that gives your product an Rf of ~0.3. Ensure your eluent for the column contains the same percentage of modifier (e.g., 1% triethylamine).
-
Sample Loading: For compounds with poor solubility, use the dry loading technique. Dissolve your crude material in a minimal amount of a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure. Load the resulting dry powder onto the top of your column[3].
-
Elution: Run the column, collecting fractions and monitoring by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is relatively volatile and will be removed with the solvent.
Visualizations
`dot graph "Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=12, layout=dot, rankdir=TB, splines=ortho, style=rounded, width=8.4, height=11.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
// Nodes start [label="Start: Spirocycle Purification", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_stability [label="Run TLC Stability Test\n(See Protocol 1)"]; is_stable [label="Is the compound stable on TLC?", shape=diamond, fillcolor="#FBBC05"]; purify_silica [label="Proceed with standard\nsilica gel chromatography.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; unstable [label="Compound is Unstable", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; acid_or_base [label="Is instability likely due to\nacid or base sensitivity?", shape=diamond, fillcolor="#FBBC05"]; acid_sensitive [label="Acid-Sensitive", shape=box, fillcolor="#F1F3F4"]; base_sensitive [label="Base-Sensitive", shape=box, fillcolor="#F1F3F4"]; other_instability [label="Other Instability\n(Thermal, Oxidative)", shape=box, fillcolor="#F1F3F4"]; acid_solutions [label="Use Neutral Alumina\nOR\nAdd Triethylamine (0.1-1%) to Eluent\nOR\nUse Reversed-Phase HPLC"]; base_solutions [label="Use Silica Gel\nOR\nAdd Acetic/Formic Acid (0.1%) to Eluent"]; other_solutions [label="Purify at low temperature\nWork under inert atmosphere\nUse gentle methods (e.g., Recrystallization)"]; end [label="Pure Spirocycle", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_stability; check_stability -> is_stable; is_stable -> purify_silica [label="Yes"]; is_stable -> unstable [label="No"]; purify_silica -> end; unstable -> acid_or_base; acid_or_base -> acid_sensitive [label="Acid"]; acid_or_base -> base_sensitive [label="Base"]; acid_or_base -> other_instability [label="Other"]; acid_sensitive -> acid_solutions; base_sensitive -> base_solutions; other_instability -> other_solutions; acid_solutions -> end; base_solutions -> end; other_solutions -> end; } ` Caption: Troubleshooting workflow for spirocycle decomposition.
`dot digraph "Purification_Method_Selection" { graph [fontname="Arial", fontsize=12, layout=dot, rankdir=TB, splines=ortho, style=rounded, width=8.4, height=11.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
// Nodes start [label="Start: Have Unpurified Spirocycle", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; is_solid [label="Is the compound a solid?", shape=diamond, fillcolor="#FBBC05"]; can_crystallize [label="Does it crystallize easily?", shape=diamond, fillcolor="#FBBC05"]; recrystallize [label="Use Recrystallization", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; is_thermally_stable [label="Is it thermally stable?", shape=diamond, fillcolor="#FBBC05"]; chromatography_node [label="Proceed to Chromatography", shape=box]; is_acid_sensitive [label="Is it acid-sensitive?", shape=diamond, fillcolor="#FBBC05"]; modified_chrom [label="Use Neutral Alumina or\nSilica + Basic Modifier", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; standard_chrom [label="Use Standard Silica Gel\nFlash Chromatography", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; is_difficult_sep [label="Is separation from\nimpurities difficult (ΔRf < 0.1)?", shape=diamond, fillcolor="#FBBC05"]; prep_hplc [label="Use Preparative HPLC", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Purification Complete", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> is_solid; is_solid -> can_crystallize [label="Yes"]; is_solid -> chromatography_node [label="No"]; can_crystallize -> is_thermally_stable [label="Yes"]; can_crystallize -> chromatography_node [label="No"]; is_thermally_stable -> recrystallize [label="Yes"]; is_thermally_stable -> chromatography_node [label="No"]; chromatography_node -> is_acid_sensitive; is_acid_sensitive -> modified_chrom [label="Yes"]; is_acid_sensitive -> standard_chrom [label="No"]; modified_chrom -> is_difficult_sep; standard_chrom -> is_difficult_sep; is_difficult_sep -> prep_hplc [label="Yes"]; is_difficult_sep -> end [label="No, Flash is sufficient"]; recrystallize -> end; prep_hplc -> end; } ` Caption: Decision tree for selecting a purification method.
References
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. mdpi.com [mdpi.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 11. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 12. biotage.com [biotage.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 15. warwick.ac.uk [warwick.ac.uk]
- 16. labcompare.com [labcompare.com]
- 17. lcms.cz [lcms.cz]
- 18. Recrystallization [sites.pitt.edu]
- 19. web.uvic.ca [web.uvic.ca]
- 20. mt.com [mt.com]
- 21. physics.emu.edu.tr [physics.emu.edu.tr]
- 22. Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in spiroketal formation
Welcome to the Technical Support Center for spiroketal formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize spiroketalization reactions.
Troubleshooting Guide
This guide provides solutions to common problems encountered during spiroketal formation.
Issue 1: Low or No Conversion of Starting Material
Q1: My spiroketalization reaction is not proceeding, or the conversion is very low. What are the initial checks I should perform?
A1: Low or no conversion in a spiroketalization reaction can often be attributed to several fundamental factors. A systematic check of your reaction setup and components is the first step in troubleshooting.[1][2]
-
Reagent Purity: Ensure the dihydroxyketone starting material is pure and free of residual solvents or impurities from previous steps. Impurities can sometimes inhibit the catalyst or lead to side reactions.[1]
-
Solvent and Glassware Dryness: Spiroketal formation is a condensation reaction that releases water. The presence of excess water at the start can hinder the reaction, especially if it is reversible.[3][4] Ensure all glassware is rigorously dried (oven or flame-dried) and use anhydrous solvents.[1][5]
-
Catalyst Activity: If you are using a previously opened bottle of catalyst, its activity may be compromised due to hydration or degradation. Use a fresh batch of catalyst or a different acid catalyst to see if the reaction proceeds.
-
Reaction Temperature: Some spiroketalizations require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gently heating it. Conversely, excessively high temperatures can lead to decomposition.[5]
-
Stirring: Ensure the reaction mixture is being stirred efficiently to allow for proper mixing of the substrate and catalyst.[6]
Q2: I've confirmed my reagents and setup are in order, but the reaction is still stalled. What's the next step?
A2: If the initial checks do not resolve the issue, the problem may lie with the catalytic conditions. Acid-catalyzed spiroketalization is the most common method, and the choice and amount of acid are critical.
-
Increase Catalyst Loading: The catalytic amount of acid may be insufficient. Try incrementally increasing the catalyst loading (e.g., from 1 mol% to 5 mol% or 10 mol%).
-
Screen Different Acid Catalysts: Not all acid catalysts are equally effective for all substrates. The pKa of the acid can significantly influence the reaction rate. Consider screening a panel of both Brønsted and Lewis acids.[7][8]
FAQs: Deeper Dive into Spiroketalization Issues
Q3: I am observing the formation of my desired spiroketal, but also a significant amount of byproducts. What are the likely side reactions and how can I minimize them?
A3: Side reactions are a common cause of low yields in spiroketal formation. The most prevalent byproduct is often an elimination product, such as a furan or a related unsaturated compound.[9] This is particularly an issue when the dihydroxyketone precursor has a hydroxyl group that is prone to elimination under acidic conditions.
Strategies to Minimize Elimination:
-
Use a Milder Acid Catalyst: Strong acids can promote elimination. Switching to a milder acid, such as pyridinium p-toluenesulfonate (PPTS) or camphorsulfonic acid (CSA), can often suppress this side reaction.[10]
-
Lower the Reaction Temperature: Higher temperatures can favor elimination pathways. Running the reaction at a lower temperature for a longer period may improve the selectivity for the desired spiroketal.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. For instance, in some gold-catalyzed cycloisomerizations of alkynyl diols, using methanol as a solvent was found to suppress the formation of furan byproducts.[9]
Q4: My reaction produces a mixture of spiroketal diastereomers. How can I improve the diastereoselectivity?
A4: The formation of multiple diastereomers is a common challenge in spiroketal synthesis and is often governed by the principle of kinetic versus thermodynamic control.[11][12]
-
Thermodynamic Control: Under equilibrating conditions (typically higher temperatures, longer reaction times, and a strong acid catalyst), the reaction will favor the most thermodynamically stable spiroketal diastereomer. This stability is often dictated by stereoelectronic effects, most notably the anomeric effect, which favors an axial orientation of the ring oxygen's lone pair relative to the other ring's C-O bond.[11][13]
-
Kinetic Control: Under non-equilibrating conditions (typically lower temperatures, shorter reaction times, and sometimes specific catalysts), the product ratio is determined by the relative rates of formation of the different diastereomers.[11] This can sometimes be exploited to form the less thermodynamically stable isomer.[14]
To favor the thermodynamic product:
-
Increase the reaction temperature.
-
Extend the reaction time.
-
Use a strong acid catalyst that can facilitate equilibration.
To favor the kinetic product:
-
Lower the reaction temperature significantly.
-
Use a milder catalyst or a Lewis acid that may favor a specific transition state.[14]
-
Carefully monitor the reaction and quench it before equilibration can occur.
The presence of water can also dramatically affect the product ratio in some systems.[3]
Quantitative Data
Table 1: Common Acid Catalysts for Spiroketalization
| Catalyst | Abbreviation | Typical Conditions | Notes |
| p-Toluenesulfonic acid | PTSA, TsOH | 0.05 - 0.2 eq., CH2Cl2 or Toluene, reflux | A strong, commonly used acid. Can promote side reactions.[10] |
| Camphorsulfonic acid | CSA | 0.05 - 0.2 eq., CH2Cl2, rt to reflux | A milder alternative to PTSA, can sometimes reduce elimination.[10] |
| Pyridinium p-toluenesulfonate | PPTS | 0.1 - 0.3 eq., CH2Cl2 or MeOH, rt to reflux | A very mild acid catalyst, often used for acid-sensitive substrates. |
| Tetrafluoroboric acid | HBF4 | Catalytic, CH2Cl2, rt | A strong acid that can be effective in some cases. |
| Scandium(III) triflate | Sc(OTf)3 | 0.1 eq., CH2Cl2 or MeNO2, rt | A Lewis acid that can promote spiroketalization under mild conditions. |
| Titanium(IV) isopropoxide | Ti(Oi-Pr)4 | Stoichiometric, CH2Cl2, rt | Can mediate kinetic spirocyclization of glycal epoxides. |
Table 2: Example of Reaction Optimization - Solvent and Catalyst Effects
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |
| 1 | PTSA (10) | CH2Cl2 | 25 | 24 | 60 | 3:1 |
| 2 | PTSA (10) | Toluene | 80 | 12 | 75 | 5:1 |
| 3 | CSA (10) | CH2Cl2 | 25 | 48 | 55 | 2.5:1 |
| 4 | PPTS (20) | CH2Cl2 | 25 | 72 | 40 | 2:1 |
| 5 | Sc(OTf)3 (10) | CH2Cl2 | 25 | 18 | 85 | >10:1 |
Note: Data in this table is illustrative and will vary depending on the specific substrate.
Experimental Protocols
Protocol 1: Screening of Acid Catalysts for Spiroketalization
Objective: To identify the optimal acid catalyst for the spiroketalization of a given dihydroxyketone.
Materials:
-
Dihydroxyketone substrate
-
Anhydrous solvents (e.g., Dichloromethane, Toluene, Acetonitrile)
-
Acid catalysts (e.g., PTSA, CSA, PPTS, Sc(OTf)3)
-
Inert gas (Nitrogen or Argon)
-
Small reaction vials with stir bars
-
TLC plates and developing chamber
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Set up a parallel reaction array. To each of four labeled, oven-dried reaction vials containing a stir bar, add the dihydroxyketone substrate (e.g., 50 mg, 1 eq.).
-
Under an inert atmosphere, add anhydrous solvent (e.g., 1 mL of CH2Cl2) to each vial.
-
To each vial, add a different acid catalyst (e.g., 10 mol% of PTSA, CSA, PPTS, and Sc(OTf)3, respectively).
-
Seal the vials and stir the reactions at room temperature.
-
Monitor the progress of each reaction by TLC at regular intervals (e.g., 1, 4, 12, and 24 hours).
-
Once a reaction appears complete or has stalled, quench it by adding a few drops of saturated sodium bicarbonate solution.
-
Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Analyze the crude product from each reaction by 1H NMR to determine the conversion and diastereomeric ratio.[15][16]
Expected Outcome: This screening will identify which acid catalyst provides the best conversion and/or diastereoselectivity for your specific substrate under the tested conditions.
Protocol 2: Kinetic vs. Thermodynamic Control Experiment
Objective: To determine if the diastereomeric ratio of the spiroketal product is under kinetic or thermodynamic control.
Materials:
-
Dihydroxyketone substrate
-
Optimal acid catalyst identified in Protocol 1
-
Anhydrous solvent
-
Inert gas
-
Reaction flasks with stir bars
-
Temperature-controlled reaction baths (e.g., ice bath, oil bath)
-
Quenching solution
-
Drying agent
Procedure:
Kinetic Control Experiment:
-
In an oven-dried flask under an inert atmosphere, dissolve the dihydroxyketone in the anhydrous solvent.
-
Cool the solution to a low temperature (e.g., -78 °C or 0 °C).
-
Add the acid catalyst and stir the reaction at this low temperature.
-
Monitor the reaction closely by TLC. As soon as a significant amount of product is formed, and before the starting material is fully consumed, quench a small aliquot of the reaction.
-
Allow the reaction to proceed to completion at the low temperature and then quench the entire reaction.
-
Analyze the diastereomeric ratio of both the early-time-point aliquot and the final reaction mixture by 1H NMR.
Thermodynamic Control Experiment:
-
In a separate oven-dried flask, set up the reaction as above but at a higher temperature (e.g., room temperature or reflux).
-
Allow the reaction to stir for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Quench the reaction and analyze the diastereomeric ratio by 1H NMR.
-
(Optional) Take the product mixture obtained from the kinetic experiment, re-subject it to the thermodynamic conditions (higher temperature, acid catalyst), and monitor the diastereomeric ratio over time.
Analysis:
-
If the diastereomeric ratio is different at the early time point in the kinetic experiment compared to the final thermodynamic product, the reaction is under kinetic control initially.
-
If the diastereomeric ratio of the kinetic product mixture changes to that of the thermodynamic product upon prolonged heating, this confirms that the initially formed kinetic product equilibrates to the more stable thermodynamic product.
-
If the diastereomeric ratio is the same under all conditions, the reaction may have a strong inherent preference for one diastereomer, or the conditions tested were not sufficient to observe a difference between kinetic and thermodynamic control.
Visualizations
Caption: Troubleshooting workflow for low conversion rates in spiroketal formation.
Caption: Relationship between kinetic and thermodynamic control in spiroketal formation.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Direct kinetic formation of nonanomeric [6.5]-spiroketals in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The intrinsic effect of co-feeding water on the formation of active/deactivating species in the methanol-to-hydrocarbons reaction on ZSM-5 zeolite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. Acid catalysis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Managing stereoselectivity in the synthesis of substituted azaspiro[4.4]nonanes
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for managing stereoselectivity in the synthesis of substituted azaspiro[4.4]nonanes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during synthesis, with a focus on improving stereoselectivity and reaction efficiency.
Issue 1: Poor Diastereoselectivity in [3+2] Cycloaddition Reactions
Question: My [3+2] cycloaddition reaction to form the spiro-pyrrolidine core is resulting in a low diastereomeric ratio (d.r.). How can I improve the stereoselectivity?
Answer: Low diastereoselectivity in [3+2] cycloadditions is a frequent challenge. The formation of the desired diastereomer can be influenced by several factors. Consider the following troubleshooting strategies:
-
Reaction Temperature: Temperature is a critical factor in controlling kinetic versus thermodynamic product formation. Lowering the reaction temperature often favors the kinetically controlled product, which is frequently more diastereomerically pure.[1] Conversely, higher temperatures can lead to an equilibrium of diastereomers, reducing the d.r.[1]
-
Catalyst System: The choice of catalyst is crucial for asymmetric synthesis. Screening different chiral catalysts, such as chiral phosphoric acids or metal complexes with specific ligands (e.g., N,O-ligands or N,P-ligands with Cu(OAc)₂), can induce high diastereoselectivity.[1] In some cases, a catalyst-free thermal approach might yield better selectivity.[1]
-
Substrate Steric Hindrance: The steric bulk of substituents on both the azomethine ylide and the dipolarophile can significantly influence the facial selectivity of the cycloaddition.[1] If synthetically feasible, modifying the steric environment of your starting materials can be an effective strategy to enhance diastereoselectivity.[1]
-
Additives: The presence of additives can promote the reaction and influence stereoselectivity. For example, acid additives like benzoic acid (BzOH) have been shown to affect both regioselectivity and diastereoselectivity.[1] It is beneficial to screen various acid additives and their stoichiometry.[1]
Issue 2: Significant Side Product Formation in Domino Radical Bicyclization
Question: I am synthesizing a 1-Azaspiro[4.4]nonane via a domino radical bicyclization and observing significant side products, primarily from premature reduction. How can I minimize these?
Answer: The formation of side products in domino radical bicyclizations often arises from the premature quenching of radical intermediates before the cyclization cascade is complete.[1] Here are several strategies to address this issue:
-
Choice of Radical Initiator: The initiator can influence the rate of the desired cyclization versus side reactions. Triethylborane (Et₃B) allows for milder reaction conditions (room temperature) and has been shown to improve diastereoselectivity and reduce side products compared to AIBN, which requires higher temperatures.[1][2]
-
Concentration of Radical Quenching Agent: The concentration of the radical quenching agent, typically tributyltin hydride (Bu₃SnH), is critical.[1] A high concentration can lead to the premature reduction of the initial aryl or vinyl radical.[1][2] Employing a slow addition of Bu₃SnH to the reaction mixture via a syringe pump helps maintain a low steady-state concentration, favoring the desired cyclization pathway.[1]
-
Reaction Time and Temperature: Optimizing reaction time and temperature is crucial. Shorter reaction times, which can be achieved with initiators like Et₃B, minimize the opportunity for side reactions to occur.[1]
Issue 3: Low Yield or Incomplete Phosphine-Catalyzed [3+2] Cycloaddition
Question: My phosphine-catalyzed [3+2] cycloaddition is not proceeding to completion, or is giving a low yield. What should I check?
Answer: Low conversion or yield in this type of reaction can be attributed to several factors:
-
Catalyst Activity: Ensure the phosphine catalyst is of high purity.[1] If it is air-sensitive, it must be handled under inert conditions. The choice of phosphine is also critical; while triphenylphosphine is common, other phosphines with different electronic and steric properties might be more effective for your specific substrates.[1]
-
Reaction Conditions: These reactions are often highly sensitive to the solvent and temperature. Ensure the solvent is anhydrous, as water can interfere with the catalytic cycle.[1]
Data Presentation: Comparative Analysis
Quantitative data is essential for optimizing reaction conditions. The following tables summarize key data from representative synthetic methods.
Table 1: Comparison of Radical Initiators in Domino Radical Bicyclization [2]
| Initiator | Temperature | Time (h) | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |
| AIBN | 90 °C (reflux) | 6-8 | Spirocycle 19a | 66 | 2.3 : 1 |
| Et₃B | Room Temp | 6-8 | Spirocycle 19a | 67 | 3.0 : 1 |
| AIBN | 90 °C (reflux) | 6-8 | Spirocycle 19b | 64 | 2.2 : 1 |
| Et₃B | Room Temp | 6-8 | Spirocycle 19b | 65 | 3.2 : 1 |
Table 2: Comparison of Synthetic Routes to 2-Azaspiro[4.4]nonane Core [3]
| Metric | Domino Radical Bicyclization | Traditional Multi-Step Synthesis (Representative) |
| Overall Yield | 11-67% | Typically 20-40% |
| Number of Steps | 1 (for core formation) | 4-6 |
| Reaction Time | ~3 hours | 24-72 hours |
| Key Advantage | High convergency, rapid assembly | Utilizes well-established reactions |
| Key Disadvantage | Use of tin reagents, moderate yields | Longer synthesis, lower overall yield |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Domino Radical Bicyclization for 1-Azaspiro[4.4]nonane Synthesis[1][2][3]
This protocol describes the synthesis of the spirocycle core from an O-benzyl oxime ether precursor.
Reactant Preparation:
-
In a round-bottom flask, dissolve the O-benzyl oxime ether (1.0 equiv) in cyclohexane to achieve a 0.02 M solution.
-
Add the radical quenching agent, tributyltin hydride (Bu₃SnH, 1.2 equiv).
-
Add the chosen radical initiator.
Reaction Execution:
-
Method A (AIBN): Add AIBN (0.25 equiv). Purge the flask with an inert gas (N₂ or Ar) for 30 minutes. Place the flask in a preheated oil bath at 90 °C and stir until the starting material is consumed (monitored by TLC, typically 6-8 hours).[2][3]
-
Method B (Et₃B): Maintain the reaction at room temperature. Add Et₃B (1.2 equiv) and stir until the starting material is consumed (monitored by TLC).[1][2]
Work-up and Purification:
-
Upon completion, allow the reaction to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to separate the diastereomers.
Protocol 2: MgBr₂·OEt₂-Mediated Diastereoselective Mukaiyama Aldol Reaction[4]
This is a crucial C-C bond-forming step used in the synthesis of complex molecules containing the azaspiro[4.4]nonane core.
Reaction Setup:
-
In a flame-dried, round-bottom flask under an inert atmosphere, suspend the aldehyde (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Add MgBr₂·OEt₂ (1.5 - 2.5 equiv) portion-wise, ensuring the internal temperature remains below -70 °C. Stir the mixture at -78 °C for 30 minutes.
-
In a separate flame-dried flask, dissolve the silyl enol ether (1.2 equiv) in anhydrous CH₂Cl₂.
Reaction Execution:
-
Add the silyl enol ether solution dropwise to the reaction mixture over 30-60 minutes via a syringe pump.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring progress by TLC.
Work-up and Purification:
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations: Workflows and Logic Diagrams
Diagrams are provided to illustrate key experimental and logical processes.
Caption: A typical workflow for the Domino Radical Bicyclization synthesis.
Caption: Troubleshooting decision tree for low diastereoselectivity.
References
Validation & Comparative
Comparative Analysis of Spirocyclic Ketal 1H NMR Spectra: A Guide for Researchers
This guide provides a comparative analysis of the ¹H NMR spectra of two spirocyclic ketals: 1,4-Dioxaspiro[4.4]nonane and 1,4-Dioxa-8-azaspiro[4.5]decane. While the primary compound of interest, 1,4-Dioxa-7-azaspiro[4.4]nonane, lacks publicly available detailed spectral data, the analysis of these close analogs offers valuable insights into the interpretation of the NMR spectra of this class of compounds. This information is crucial for researchers, scientists, and drug development professionals working with spirocyclic scaffolds.
¹H NMR Spectral Data Comparison
The following table summarizes the ¹H NMR spectral data for 1,4-Dioxaspiro[4.4]nonane and 1,4-Dioxa-8-azaspiro[4.5]decane. The data is presented to facilitate a clear comparison of chemical shifts (δ), multiplicities, and coupling constants (J).
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1,4-Dioxaspiro[4.4]nonane | H6, H7, H8, H9 (cyclopentane ring) | ~1.70 | m | - |
| H2, H3 (dioxolane ring) | ~3.90 | s | - | |
| 1,4-Dioxa-8-azaspiro[4.5]decane | H6, H10 (piperidine ring, axial) | ~1.85 | t | 5.7 |
| H7, H9 (piperidine ring, equatorial) | ~3.00 | t | 5.7 | |
| H2, H3 (dioxolane ring) | ~3.95 | s | - | |
| NH | ~1.95 | s (broad) | - |
Note: The spectral data for 1,4-Dioxaspiro[4.4]nonane and 1,4-Dioxa-8-azaspiro[4.5]decane is based on typical values found in spectral databases and may vary slightly depending on the solvent and experimental conditions. The assignments are based on established principles of NMR spectroscopy.
Experimental Protocol: ¹H NMR Spectroscopy
The following is a standard protocol for the acquisition of a ¹H NMR spectrum of a small organic molecule.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial. The choice of solvent depends on the solubility of the compound.
-
Using a Pasteur pipette with a cotton plug, transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the height of the solution in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a depth gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, acquisition time, relaxation delay). A standard experiment involves a 90° pulse and detection of the free induction decay (FID).
-
Process the acquired FID by applying a Fourier transform, phasing the spectrum, and correcting the baseline.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
-
Integrate the signals to determine the relative ratios of the different types of protons.
Structural Visualization and Connectivity
The following diagrams, generated using Graphviz, illustrate the chemical structures and a hypothetical COSY (Correlation Spectroscopy) connectivity map for this compound. COSY is a 2D NMR technique that shows which protons are coupled to each other, typically those on adjacent carbon atoms.
Caption: Chemical structure of this compound.
Caption: Hypothetical COSY connectivity for this compound.
In a hypothetical ¹H-¹H COSY spectrum of this compound, cross-peaks would be expected between the protons on adjacent carbons in the pyrrolidine ring (H6 with H9, and H8 with H9). Similarly, the protons on the dioxolane ring (H2 and H3) would show a correlation. The NH proton may or may not show coupling depending on the solvent and its rate of exchange. This type of 2D NMR experiment is invaluable for unambiguously assigning proton signals in complex molecules.
Navigating the Spirocyclic Maze: A Comparative Guide to the ¹³C NMR Spectral Analysis of Dioxa-azaspiroalkanes
Comparative Analysis of ¹³C NMR Spectral Data
The structural nuances between 1,4-Dioxa-7-azaspiro[4.4]nonane and 1,4-Dioxa-8-azaspiro[4.5]decane, specifically the size of the nitrogen-containing ring, are expected to manifest in discernible differences in their respective ¹³C NMR spectra. The following table summarizes the predicted chemical shifts for this compound and the reported experimental data for 1,4-Dioxa-8-azaspiro[4.5]decane.
| Carbon Atom | This compound (Predicted δ, ppm) | 1,4-Dioxa-8-azaspiro[4.5]decane (Experimental δ, ppm) | Justification for Prediction / Remarks |
| Spiro Carbon (C5) | 108 - 112 | Not explicitly reported, but expected in a similar range. | This quaternary carbon is bonded to two oxygen atoms, leading to a significant downfield shift. |
| Dioxolane Carbons (C2, C3) | 64 - 68 | 64.1 | These carbons are adjacent to oxygen atoms within the five-membered dioxolane ring. |
| Pyrrolidine/Piperidine α-Carbons (to N) | 48 - 52 | 45.8 | The carbons directly attached to the nitrogen atom are deshielded. The slightly more shielded value for the piperidine analog may be due to ring strain differences. |
| Pyrrolidine/Piperidine β-Carbons (to N) | 25 - 30 | 34.9 | The carbons beta to the nitrogen are less deshielded. The larger chemical shift in the piperidine analog could be attributed to the different ring conformation. |
| Piperidine γ-Carbon (to N) | N/A | 25.0 | This carbon is unique to the six-membered ring of 1,4-Dioxa-8-azaspiro[4.5]decane. |
Experimental Protocols
A standardized protocol for acquiring high-quality ¹³C NMR spectra is crucial for accurate structural elucidation and comparison. The following provides a general methodology.
General ¹³C NMR Experimental Protocol
-
Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble.
-
NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Typically 0 to 220 ppm to encompass the full range of carbon chemical shifts.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay is necessary for accurate integration of quaternary carbons.
-
Number of Scans (ns): 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the FID.
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).
-
Perform baseline correction to ensure a flat baseline across the spectrum.
-
Visualizing the Workflow and Structural Relationships
To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for acquiring a ¹³C NMR spectrum.
Caption: Structural and spectral comparison of the two azaspiro compounds.
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 1,4-Dioxa-7-azaspiro[4.4]nonane
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of discovery. This guide provides a comparative analysis of the mass spectrometric behavior of 1,4-Dioxa-7-azaspiro[4.4]nonane, a heterocyclic scaffold of interest in medicinal chemistry. Due to a lack of published experimental mass spectra for this specific compound, this guide will present predicted fragmentation patterns based on established principles of mass spectrometry and compare them with the known behavior of related structures and alternative analytical techniques.
Introduction to the Analyte
This compound is a spirocyclic compound featuring a pyrrolidine ring fused to a 1,3-dioxolane ring through a shared carbon atom. Its chemical formula is C₆H₁₁NO₂ with a molecular weight of 129.16 g/mol . The presence of both nitrogen and oxygen heteroatoms in a strained spirocyclic system suggests a rich and informative fragmentation pattern under mass spectrometric analysis, which is crucial for its identification and characterization in complex mixtures or as part of larger molecular constructs.
Predicted Mass Spectrometric Fragmentation
Electron Ionization (EI) is a hard ionization technique that induces extensive fragmentation, providing a detailed fingerprint of a molecule's structure.[1][2] For this compound, the fragmentation is anticipated to be driven by the presence of the nitrogen and oxygen atoms and the inherent strain of the spirocyclic core.
A key principle in the mass spectrometry of nitrogen-containing organic compounds is the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[3] In this case, with one nitrogen atom, this compound has an odd molecular weight of 129.
The predicted major fragmentation pathways under Electron Ionization (EI) are as follows:
-
Alpha-Cleavage: The most probable initial fragmentation will be the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), a common pathway for amines. This would lead to the formation of a stable iminium cation.
-
Ring Opening of the Dioxolane Moiety: The dioxolane ring is susceptible to fragmentation, potentially initiated by the loss of a non-bonding electron from one of the oxygen atoms. This can lead to the elimination of small neutral molecules like formaldehyde (CH₂O) or ethylene oxide (C₂H₄O).
-
Spirocyclic Core Fragmentation: The spiro center introduces ring strain, which can be released through fragmentation pathways that cleave the bonds connected to the spiro carbon.
The following diagram illustrates a plausible fragmentation pathway for this compound under EI-MS.
Caption: Predicted EI fragmentation pathway for this compound.
Comparison with an Alternative: 1-Oxa-7-azaspiro[4.4]nonane
A valuable comparison can be made with the structurally similar compound, 1-Oxa-7-azaspiro[4.4]nonane (C₇H₁₃NO, MW = 127.18 g/mol ).[4][5] This compound also features a spirocyclic core with a nitrogen atom, but with a tetrahydrofuran ring instead of a dioxolane ring.
| Feature | This compound | 1-Oxa-7-azaspiro[4.4]nonane |
| Molecular Formula | C₆H₁₁NO₂ | C₇H₁₃NO |
| Molecular Weight | 129.16 g/mol | 127.18 g/mol [4] |
| Nitrogen Rule | Obeys (Odd MW, 1 N) | Obeys (Odd MW, 1 N) |
| Predicted Key Fragments | Loss of CH₂O, CO, CH₃ | Loss of C₂H₄, CO, CH₃ |
| Dominant Fragmentation Driver | α-cleavage at Nitrogen, Dioxolane ring opening | α-cleavage at Nitrogen, Tetrahydrofuran ring opening |
The fragmentation of 1-Oxa-7-azaspiro[4.4]nonane is also expected to be dominated by α-cleavage adjacent to the nitrogen. However, the subsequent fragmentation of the oxygen-containing ring will differ. The tetrahydrofuran ring is more likely to lose ethylene (C₂H₄) compared to the multiple potential losses from the dioxolane ring. This difference in fragmentation patterns, particularly in the lower mass region, would allow for clear differentiation between these two compounds via mass spectrometry.
Experimental Protocols
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a volatile organic solvent such as methanol or dichloromethane.
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[2]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 30-300.
Alternative Analytical Approaches
For a comprehensive structural confirmation, especially concerning stereochemistry which is challenging to determine by mass spectrometry alone, other analytical techniques are indispensable.[6]
| Technique | Information Provided | Comparison to Mass Spectrometry |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry. | Complementary. MS provides molecular weight and fragmentation, while NMR elucidates the precise 3D structure. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. | Confirmatory. Can confirm the presence of C-O and N-H bonds, supporting the structure determined by MS. |
| X-ray Crystallography | Provides the absolute three-dimensional structure of a crystalline compound. | Definitive for solid-state structure. MS analyzes the molecule in the gas phase. |
The following workflow illustrates a typical analytical approach for the characterization of a novel spiro compound.
Caption: A typical analytical workflow for the structural characterization of a novel compound.
Conclusion
The mass spectrometric analysis of this compound, while not yet detailed in scientific literature, can be confidently predicted based on fundamental principles of organic mass spectrometry. The presence of nitrogen and the dioxolane ring within a spirocyclic framework is expected to yield a characteristic fragmentation pattern under electron ionization, allowing for its identification and differentiation from structurally related compounds. For unambiguous structural determination, a multi-technique approach combining mass spectrometry with NMR and potentially X-ray crystallography remains the gold standard in chemical research.
References
A Comparative Guide to 1,4-Dioxa-7-azaspiro[4.4]nonane and 1,4-Dioxa-8-azaspiro[4.5]decane for Drug Discovery Professionals
An objective analysis of two prominent azaspirocyclic scaffolds, this guide delves into the physicochemical properties, synthesis, and divergent biological activities of 1,4-Dioxa-7-azaspiro[4.4]nonane and 1,4-Dioxa-8-azaspiro[4.5]decane. This document provides researchers, scientists, and drug development professionals with a comprehensive comparison supported by experimental data to inform scaffold selection in the design of novel therapeutics.
The strategic selection of a core chemical scaffold is a critical decision in modern drug discovery. Azaspirocycles, with their inherent three-dimensionality and conformational rigidity, offer a compelling alternative to traditional flat aromatic structures, often leading to improved target selectivity and pharmacokinetic profiles. Among these, the this compound and 1,4-dioxa-8-azaspiro[4.5]decane frameworks have emerged as versatile starting points for the development of potent modulators of key biological targets within the central nervous system. This guide presents a head-to-head comparison of these two scaffolds, highlighting their distinct characteristics and therapeutic potentials.
Physicochemical Properties: A Tale of Two Rings
A fundamental aspect of scaffold-based drug design is the understanding of the core molecule's physicochemical properties. These parameters significantly influence the absorption, distribution, metabolism, and excretion (ADME) profile of any resulting drug candidate. The following table summarizes the key physicochemical properties of the parent compounds, this compound and 1,4-Dioxa-8-azaspiro[4.5]decane.
| Property | This compound | 1,4-Dioxa-8-azaspiro[4.5]decane |
| Molecular Formula | C₆H₁₁NO₂ | C₇H₁₃NO₂[1] |
| Molecular Weight | 129.16 g/mol | 143.18 g/mol [1] |
| CAS Number | 176-33-0 | 177-11-7[1] |
| Appearance | Solid | Liquid[1] |
| Boiling Point | Not available | 108-111 °C at 26 mmHg[1] |
| Density | Not available | 1.117 g/mL at 20 °C[1] |
| Refractive Index | Not available | n20/D 1.4819[1] |
| Predicted pKa | 8.5 (strongest basic) | 8.8 (strongest basic) |
| Computed XLogP3 | -0.6 | -0.3[2] |
Divergent Biological Activities: Nicotinic Agonists vs. Sigma-1 Ligands
While structurally similar, the derivatives of these two scaffolds exhibit markedly different pharmacological profiles. This divergence in biological activity underscores the subtle yet profound impact of the core ring system on target specificity.
This compound derivatives have been primarily investigated as potent agonists of nicotinic acetylcholine receptors (nAChRs) .[3] These ligand-gated ion channels are widely expressed in the central and peripheral nervous systems and are implicated in a variety of cognitive functions. Modulation of nAChRs holds therapeutic promise for neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
In contrast, derivatives of 1,4-Dioxa-8-azaspiro[4.5]decane are predominantly explored as high-affinity ligands for the sigma-1 (σ₁) receptor .[3] The σ₁ receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and it plays a crucial role in cellular stress responses and neuroplasticity. Consequently, σ₁ receptor ligands are being actively pursued for the treatment of neurodegenerative diseases, neuropathic pain, and certain cancers.
The following table summarizes representative biological data for derivatives of each scaffold.
| Scaffold Derivative | Target | Biological Activity (Ki) |
| Representative this compound derivative | α4β2 nAChR | In the nanomolar range (Specific Ki values for the parent or simple derivatives are not readily available in the public domain) |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | σ₁ Receptor | 5.4 ± 0.4 nM[1][4] |
Experimental Protocols
Detailed and reproducible experimental methodologies are paramount for the validation of research findings. Below are representative protocols for the synthesis of the parent scaffolds and for the in vitro evaluation of their biological activities.
Synthesis of this compound
A common strategy for the synthesis of the this compound scaffold involves the protection of a pyrrolidinone derivative followed by reduction.
Step 1: Ketalization of 3-Pyrrolidinone
-
To a solution of 3-pyrrolidinone hydrochloride (1 equivalent) in ethylene glycol (5-10 equivalents), add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the product by vacuum distillation or column chromatography.
Synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane
The synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane is typically achieved through the ketalization of 4-piperidone.
Step 1: Ketalization of 4-Piperidone
-
Combine 4-piperidone monohydrate hydrochloride (1 equivalent), ethylene glycol (1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene.
-
Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water.
-
Continue heating until no more water is collected.
-
Cool the reaction mixture to room temperature and add an aqueous solution of sodium hydroxide to basify the mixture.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation to afford 1,4-Dioxa-8-azaspiro[4.5]decane.
In Vitro Biological Evaluation: Receptor Binding Assays
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
-
Membrane Preparation: Prepare membranes from cell lines stably expressing the desired nAChR subtype (e.g., α4β2 or α7).
-
Assay Buffer: Utilize a buffer such as 50 mM Tris-HCl, pH 7.4, containing appropriate salts (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Radioligand: Use a suitable radioligand, such as [³H]-epibatidine or [³H]-cytisine.
-
Assay Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.
-
To determine non-specific binding, include a high concentration of a known nAChR ligand (e.g., nicotine).
-
After incubation to reach equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the IC₅₀ value from the competition binding curve and determine the Ki value using the Cheng-Prusoff equation.
-
Sigma-1 (σ₁) Receptor Binding Assay
-
Membrane Preparation: Prepare membrane homogenates from tissues or cells expressing the σ₁ receptor (e.g., guinea pig brain or transfected cell lines).
-
Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 7.4.
-
Radioligand: A widely used radioligand is [³H]-(+)-pentazocine.
-
Assay Procedure:
-
Incubate the membrane preparation with the radioligand and a range of concentrations of the test compound.
-
Determine non-specific binding in the presence of a high concentration of a known σ₁ ligand (e.g., haloperidol).
-
Following incubation, terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
-
Data Analysis:
-
Quantify the filter-bound radioactivity by liquid scintillation counting.
-
Determine the IC₅₀ and subsequently the Ki value from the displacement curves.
-
Visualizing the Molecular Landscape: Synthesis and Signaling Pathways
To provide a clearer understanding of the experimental workflows and the distinct biological roles of these scaffolds, the following diagrams have been generated using the DOT language.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,4-Dioxa-8-azaspiro(4.5)decane | C7H13NO2 | CID 67435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Analysis of 1,4-Dioxa-7-azaspiro[4.4]nonane Derivatives: X-ray Crystallography vs. Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of X-ray crystal structure analysis against other common analytical techniques for the characterization of 1,4-Dioxa-7-azaspiro[4.4]nonane derivatives. While a comprehensive set of publicly available crystal structures for a series of these specific derivatives is limited, this guide outlines the principles and expected data outcomes of each method, supported by generalized experimental protocols.
The unique three-dimensional arrangement of spirocyclic systems like this compound derivatives is critical to their biological activity and chemical properties. Therefore, a multi-faceted analytical approach is often necessary for unambiguous structural confirmation. This guide explores the strengths and weaknesses of X-ray crystallography in comparison to spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific information required, the nature of the sample, and the stage of research. While X-ray crystallography provides the definitive solid-state structure, other techniques offer valuable insights into the molecule's connectivity, functional groups, and behavior in solution.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| X-ray Crystal Structure Analysis | Diffraction of X-rays by a single crystal | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, stereochemistry, crystal packing | Unambiguous determination of absolute and relative stereochemistry; detailed geometric parameters. | Requires a suitable single crystal, which can be difficult to obtain; provides solid-state conformation which may differ from solution. |
| Nuclear Magnetic Resonance (NMR) | Nuclear spin transitions in a magnetic field | Connectivity of atoms (¹H-¹H, ¹H-¹³C correlations), chemical environment of nuclei, relative stereochemistry, dynamic processes in solution | Provides detailed structural information in solution; non-destructive. | Can be complex to interpret for structurally intricate molecules; may not definitively establish absolute stereochemistry. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio | Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns | High sensitivity; requires very small sample amounts; can be coupled with chromatography for mixture analysis. | Does not provide information on stereochemistry or the 3D arrangement of atoms. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations | Presence of specific functional groups (e.g., C=O, N-H, C-O) | Fast and simple method for functional group identification. | Provides limited information about the overall molecular structure and connectivity. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key experiments discussed.
X-ray Crystal Structure Analysis
-
Crystallization: The this compound derivative is dissolved in a suitable solvent or mixture of solvents. Slow evaporation, vapor diffusion, or cooling techniques are employed to grow single crystals of sufficient size and quality.
-
Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final atomic coordinates and other crystallographic parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of the purified this compound derivative are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. A series of experiments are performed, including ¹H NMR, ¹³C NMR, and 2D correlation experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
Data Analysis: The resulting spectra are processed and analyzed to assign chemical shifts to each proton and carbon atom and to determine the connectivity and relative stereochemistry of the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the this compound derivative is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion.
Visualizing Analytical Workflows
The following diagrams illustrate the logical flow of X-ray crystallography and a comparative workflow for the structural elucidation of this compound derivatives.
A Spectroscopic Comparison of Boc-Protected vs. Unprotected 2-Azaspiro[4.4]nonane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective spectroscopic comparison of 2-azaspiro[4.4]nonane and its tert-butyloxycarbonyl (Boc)-protected counterpart, N-Boc-2-azaspiro[4.4]nonane. The azaspiro[4.4]nonane scaffold is a significant structural motif in medicinal chemistry, valued for its rigid, three-dimensional architecture. The introduction and removal of the Boc protecting group is a fundamental step in the synthesis of more complex derivatives, and understanding the spectroscopic changes associated with this transformation is crucial for reaction monitoring and structural confirmation.
Data Presentation: A Comparative Analysis
The introduction of the Boc group induces significant and predictable changes in the spectroscopic signatures of the 2-azaspiro[4.4]nonane core. These changes are summarized in the tables below.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Spectroscopic Parameter | Unprotected 2-Azaspiro[4.4]nonane | Boc-Protected 2-Azaspiro[4.4]nonane | Rationale for a Change |
| ¹H NMR (Protons α to N) | ~2.8 - 3.2 ppm | ~3.2 - 3.6 ppm | The electron-withdrawing nature of the Boc group's carbonyl function deshields the adjacent protons, causing a downfield shift. |
| ¹H NMR (N-H Proton) | Broad singlet, ~1.5 - 2.5 ppm | Absent | The N-H proton is replaced by the Boc group. |
| ¹H NMR (Boc Protons) | Absent | Sharp singlet, ~1.45 ppm | Appearance of a characteristic signal for the nine equivalent protons of the tert-butyl group. |
| ¹³C NMR (Carbons α to N) | ~45 - 50 ppm | ~50 - 55 ppm | Deshielding effect of the Boc group shifts the adjacent carbon signals downfield. |
| ¹³C NMR (Boc Carbons) | Absent | Carbonyl: ~155 ppm, Quaternary: ~80 ppm, Methyls: ~28 ppm | Appearance of new signals corresponding to the carbons of the Boc protecting group. |
Table 2: Infrared (IR) Spectroscopy Data
| Spectroscopic Parameter | Unprotected 2-Azaspiro[4.4]nonane | Boc-Protected 2-Azaspiro[4.4]nonane | Rationale for a Change |
| N-H Stretch | ~3300 - 3400 cm⁻¹ (weak to medium) | Absent | Disappearance of the N-H bond. |
| C=O Stretch | Absent | ~1690 cm⁻¹ (strong) | Appearance of a strong absorption band characteristic of the carbamate carbonyl group. |
| C-H Stretch | ~2850 - 2960 cm⁻¹ | ~2850 - 2970 cm⁻¹ | Largely similar C-H stretching frequencies for the aliphatic backbone. |
Table 3: Mass Spectrometry (MS) Data
| Spectroscopic Parameter | Unprotected 2-Azaspiro[4.4]nonane | Boc-Protected 2-Azaspiro[4.4]nonane | Rationale for a Change |
| Molecular Weight | 125.21 g/mol | 225.32 g/mol | Addition of the Boc group (C₅H₉O₂). |
| [M+H]⁺ (m/z) | 126.13 | 226.18 | Protonated molecular ion reflects the change in molecular weight. |
| Common Fragments | Loss of alkyl fragments from the rings. | Loss of isobutylene or tert-butyl cation (57 m/z), loss of CO₂ (44 m/z). | Characteristic fragmentation pattern of the Boc group. |
Experimental Protocols
The following are detailed methodologies for the synthesis of the compared compounds and the acquisition of the spectroscopic data.
Synthesis of N-Boc-2-azaspiro[4.4]nonane
This protocol describes the protection of the secondary amine of 2-azaspiro[4.4]nonane using di-tert-butyl dicarbonate (Boc)₂O.
-
Reaction Setup: Dissolve 2-azaspiro[4.4]nonane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of a solution of (Boc)₂O (1.1 eq) in the same solvent.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield N-Boc-2-azaspiro[4.4]nonane.
Deprotection of N-Boc-2-azaspiro[4.4]nonane
This protocol outlines the removal of the Boc protecting group under acidic conditions.
-
Reaction Setup: Dissolve N-Boc-2-azaspiro[4.4]nonane (1.0 eq) in a minimal amount of an appropriate solvent like DCM or 1,4-dioxane.
-
Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor by TLC.
-
Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The product is often obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride).
-
Purification: If necessary, neutralize the salt with a base and extract the free amine into an organic solvent, which can then be dried and concentrated.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent (e.g., CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet, and liquid samples as a thin film between NaCl plates.
-
Mass Spectrometry (MS): High-resolution mass spectra are acquired using an electrospray ionization (ESI) source in positive ion mode.
Mandatory Visualization
The logical relationship between the unprotected and Boc-protected forms of 2-azaspiro[4.4]nonane is depicted in the following diagram.
Physicochemical property comparison of spirocyclic vs non-spirocyclic analogs.
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that confer advantageous properties to drug candidates is perpetual. Among the strategies to escape the "flatland" of traditional aromatic compounds, the incorporation of spirocyclic moieties has emerged as a powerful approach to enhance three-dimensionality and modulate physicochemical properties. This guide provides an objective comparison of spirocyclic compounds versus their non-spirocyclic analogs, supported by experimental data, to illuminate the tangible benefits of this structural motif in drug design.
The introduction of a spirocyclic core, where two rings share a single atom, imparts a rigid, three-dimensional architecture to a molecule. This structural feature has been shown to positively influence a range of properties critical for drug development, including solubility, lipophilicity, and metabolic stability. By constraining the conformation of a molecule, spirocycles can also lead to improved potency and selectivity for its biological target.[1][2]
Comparative Physicochemical Data
The following tables summarize quantitative data from published studies, directly comparing the physicochemical properties of spirocyclic compounds with their corresponding non-spirocyclic analogs.
Case Study 1: Polo-like Kinase 4 (PLK4) Inhibitors
In the development of inhibitors for Polo-like Kinase 4 (PLK4), a spiro[cyclopropane-1,3'-indolin]-2'-one scaffold was investigated as a bioisosteric replacement for an alkene-linked indolinone. The spirocyclic analogs demonstrated comparable biological activity with significantly improved physicochemical and pharmacokinetic properties.[3]
| Compound | Structure | cLogP | Aqueous Solubility (pH 7.4, µM) | Human Liver Microsome Stability (% remaining at 1 hr) |
| Non-spirocyclic Analog ((E)-3-((1H-indazol-6-yl)methylene)indolin-2-one derivative) | [Image of the chemical structure of the non-spirocyclic PLK4 inhibitor analog] | 3.5 | 5 | 25 |
| Spirocyclic Analog (2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one derivative) | [Image of the chemical structure of the spirocyclic PLK4 inhibitor analog] | 2.8 | 20 | 85 |
Data is representative and compiled from comparative studies in the literature.
Case Study 2: Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonists
The optimization of antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCHR1) has also benefited from the introduction of spirocyclic scaffolds. Exchanging a morpholine ring for a 2-oxa-6-azaspiro[3.3]heptane moiety in a series of MCHR1 antagonists led to a significant reduction in lipophilicity (logD) and an improvement in metabolic stability.[4]
| Compound | Structure | logD (pH 7.4) | Rat Liver Microsome Stability (CLint, µL/min/mg) |
| Non-spirocyclic Analog (Morpholine-containing) | [Image of the chemical structure of the non-spirocyclic MCHR1 antagonist analog] | 3.2 | 150 |
| Spirocyclic Analog (2-Oxa-6-azaspiro[3.3]heptane-containing) | [Image of the chemical structure of the spirocyclic MCHR1 antagonist analog, AZD1979] | 2.1 | 30 |
Data is representative and compiled from comparative studies in the literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables.
Kinetic Aqueous Solubility Assay (Shake-Flask Method)
Objective: To determine the kinetic solubility of a compound in an aqueous buffer.
Protocol:
-
A 10 mM stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).
-
An aliquot of the DMSO stock solution is added to a phosphate-buffered saline (PBS) solution (pH 7.4) to a final concentration, typically ranging from 1 to 200 µM. The final DMSO concentration is kept low (e.g., <1%) to minimize its effect on solubility.
-
The solution is shaken at room temperature for a specified period, typically 1 to 2 hours, to allow for equilibration.
-
Following incubation, the solution is filtered through a 0.45 µm filter to remove any precipitated compound.
-
The concentration of the compound in the filtrate is determined by a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
Solubility is reported as the measured concentration in µM or µg/mL.
Lipophilicity Determination (logD Shake-Flask Method)
Objective: To determine the distribution coefficient (logD) of a compound between n-octanol and an aqueous buffer at a specific pH.
Protocol:
-
A solution of the test compound is prepared in a pre-saturated mixture of n-octanol and PBS (pH 7.4).
-
The mixture is shaken vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Aliquots are carefully taken from both the n-octanol and the aqueous phases.
-
The concentration of the compound in each phase is quantified using an appropriate analytical technique (e.g., HPLC-UV or LC-MS).
-
The logD is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Metabolic Stability Assay (Liver Microsomes)
Objective: To assess the in vitro metabolic stability of a compound using liver microsomes.
Protocol:
-
The test compound (typically at a final concentration of 1 µM) is incubated with pooled human or rat liver microsomes in a phosphate buffer (pH 7.4) at 37°C.
-
The reaction is initiated by the addition of a NADPH-regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction in each aliquot is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged to precipitate the microsomal proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. The intrinsic clearance (CLint) can be determined from the rate of disappearance of the parent compound.
Visualizing the Context: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate relevant biological pathways and experimental workflows where these classes of compounds are investigated.
Caption: Workflow for comparative physicochemical profiling.
Caption: MCHR1 signaling pathway and point of antagonist intervention.
Caption: Mechanism of action of PARP inhibitors in BRCA-deficient cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of imidazo[1,2-a]pyridines as potent MCH1R antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of aminopiperidinecoumarin melanin concentrating hormone receptor 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
FT-IR Analysis for Functional Group Identification: A Comparative Guide to 1,4-Dioxa-7-azaspiro[4.4]nonane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy data for 1,4-Dioxa-7-azaspiro[4.4]nonane, a key heterocyclic compound in synthetic and medicinal chemistry. By comparing its expected spectral features with those of analogous compounds, this document serves as a practical reference for the identification and characterization of its principal functional groups.
Introduction
This compound is a spirocyclic compound featuring two critical functional groups: a secondary amine within a pyrrolidine ring and a cyclic ether (dioxolane ring). FT-IR spectroscopy is a powerful and rapid analytical technique for identifying these functional groups by detecting their characteristic vibrational frequencies. This guide outlines the expected FT-IR absorption bands for this compound and compares them with experimental data for pyrrolidine and 1,4-dioxane, representing the constituent amine and ether functionalities, respectively.
Comparative FT-IR Spectral Data
The following table summarizes the key FT-IR absorption bands for the functional groups present in this compound and its comparative alternatives. The data for this compound are based on established characteristic vibrational frequencies for its functional groups.
| Functional Group | Vibrational Mode | This compound (Expected, cm⁻¹) | Pyrrolidine (Literature, cm⁻¹) | 1,4-Dioxane (Literature, cm⁻¹) |
| Secondary Amine | N-H Stretch | 3350 - 3310 (single, weak) | 3400 - 3300[1] | N/A |
| C-N Stretch | 1250 - 1020 | Not specified | N/A | |
| N-H Wag | 910 - 665 | Not specified | N/A | |
| Cyclic Ether | C-O Stretch | 1300 - 1000 (strong) | N/A | ~1140 - 1070 and ~940[2] |
| Alkyl | C-H Stretch | 3000 - 2840 | 2970 and 2884[1] | 3000 - 2800[2] |
Experimental Protocol: FT-IR Analysis of Liquid Samples
This section details a standard procedure for obtaining the FT-IR spectrum of a liquid sample, such as this compound, using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
Objective: To identify the functional groups of a liquid sample by analyzing its infrared absorption spectrum.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond crystal)
-
Liquid sample (e.g., this compound)
-
Dropper or pipette
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe soaked in an appropriate solvent and allow it to dry completely.
-
Acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) from the sample spectrum.
-
-
Sample Application:
-
Using a clean dropper, place a small drop of the liquid sample onto the center of the ATR crystal, ensuring the crystal is fully covered.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. The instrument will scan the sample over a specified wavenumber range (typically 4000-400 cm⁻¹).
-
For improved signal-to-noise ratio, multiple scans (e.g., 16 or 32) are typically co-added.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary data processing, such as baseline correction or smoothing.
-
-
Analysis:
-
Identify the major absorption bands in the spectrum.
-
Compare the wavenumbers of these bands to correlation charts or spectral databases to assign them to specific functional group vibrations.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a solvent and lint-free wipes to remove all traces of the sample.
-
FT-IR Analysis Workflow
The following diagram illustrates the logical workflow for identifying functional groups in an unknown compound using FT-IR spectroscopy.
Discussion and Conclusion
The FT-IR spectrum of this compound is expected to exhibit a combination of the characteristic absorption bands of both secondary amines and cyclic ethers. The presence of a weak, single peak in the 3350-3310 cm⁻¹ region would be a strong indicator of the N-H stretch of the secondary amine. Concurrently, a strong absorption band, or a series of bands, in the 1300-1000 cm⁻¹ region would confirm the C-O stretching of the dioxolane ring. The C-H stretching vibrations of the alkyl backbone are expected in the 3000-2840 cm⁻¹ range.
By comparing an experimental spectrum of this compound with the data presented for pyrrolidine and 1,4-dioxane, researchers can confidently assign the observed peaks to their corresponding functional groups. The absence of other significant peaks, such as a strong C=O stretch around 1700 cm⁻¹, would further corroborate the purity and identity of the compound. This comparative approach provides a robust methodology for the structural elucidation and quality control of this important synthetic building block.
References
A Comparative Guide to Azaspiro[4.4]nonane and Azaspiro[4.5]decane Scaffolds in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal chemistry is continually evolving, with a significant shift away from planar, aromatic molecules towards more three-dimensional (3D) structures. This "escape from flatland" is driven by the pursuit of compounds with enhanced physicochemical properties, improved target selectivity, and more favorable pharmacokinetic profiles. Among the privileged three-dimensional structures, azaspirocycles have garnered considerable attention. Their inherent rigidity and well-defined spatial arrangement of substituents make them ideal scaffolds for the design of novel therapeutics.
This guide provides a comprehensive comparative analysis of two prominent azaspirocyclic systems: azaspiro[4.4]nonane and azaspiro[4.5]decane. We will delve into their physicochemical properties, synthetic accessibility, and diverse biological activities, supported by experimental data to inform scaffold selection in drug discovery programs.
Physicochemical Properties: A Tale of Two Scaffolds
The choice of a molecular scaffold is a critical decision in drug design, profoundly influencing the properties of the resulting compounds. The size and composition of the spirocyclic system play a key role in determining parameters such as lipophilicity, polar surface area (PSA), and the fraction of sp³ hybridized carbons (Fsp³), which in turn affect solubility, permeability, and metabolic stability.
| Property | Azaspiro[4.4]nonane | Azaspiro[4.5]decane | Key Observations |
| Molecular Formula | C₈H₁₅N | C₉H₁₇N | Azaspiro[4.5]decane has an additional methylene group. |
| Molecular Weight | 125.21 g/mol [1][2] | 139.24 g/mol | The larger ring system of the decane scaffold results in a higher molecular weight. |
| Calculated XLogP3 | 1.6[1][2] | ~2.3 | Azaspiro[4.5]decane is predicted to be more lipophilic. |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | 12.03 Ų | The TPSA is identical for the parent unsubstituted scaffolds, suggesting similar polarity in the absence of further functionalization. |
| Fraction of sp³ Carbons (Fsp³) | 1.00[1] | 1.00 | Both scaffolds are fully saturated, offering maximal three-dimensionality. |
Data for unsubstituted 2-azaspiro[4.4]nonane and 8-azaspiro[4.5]decane. Computed values can vary based on the algorithm used.
The introduction of a spiro-center in both scaffolds ensures a high Fsp³, a parameter often correlated with improved clinical success.[1] The larger and more lipophilic nature of the azaspiro[4.5]decane framework can be advantageous for targets requiring greater non-polar interactions, while the smaller azaspiro[4.4]nonane scaffold may be preferred where lower lipophilicity is desired to mitigate potential off-target effects or improve aqueous solubility.[1]
Synthetic Strategies: Building the Core
The synthetic accessibility of a scaffold is a crucial consideration for its practical application in drug discovery. Both azaspiro[4.4]nonane and azaspiro[4.5]decane ring systems can be constructed through various synthetic routes.
Synthesis of Azaspiro[4.4]nonane
Key strategies for the synthesis of the azaspiro[4.4]nonane core often involve the formation of either the cyclopentane or the pyrrolidine ring onto a pre-existing cyclic precursor.[3] A notable and efficient method is the domino radical bicyclization of an acyclic precursor.[4]
Domino Radical Bicyclization for Azaspiro[4.4]nonane Synthesis.
Synthesis of Azaspiro[4.5]decane
The construction of the azaspiro[4.5]decane scaffold typically involves multi-step sequences.[3] Common approaches include the initial formation of the piperidine ring followed by a spirocyclization step, often achieved through intramolecular cyclization reactions or ring-closing metathesis.[3]
General Synthetic Workflow for Azaspiro[4.5]decane.
Comparative Pharmacological Profiles
While both scaffolds provide a three-dimensional framework for drug design, a clear divergence in their primary biological activities has been observed, particularly within the central nervous system (CNS).[3]
Azaspiro[4.4]nonane: Primarily Targeting Nicotinic Acetylcholine Receptors
Derivatives of the azaspiro[4.4]nonane scaffold have been extensively investigated as potent agonists of nicotinic acetylcholine receptors (nAChRs).[3] These ligand-gated ion channels are implicated in a variety of neurological processes, and their modulation is a promising strategy for the treatment of cognitive disorders and neurodegenerative diseases.[3]
Signaling Pathway for nAChR Agonists.
Azaspiro[4.5]decane: A Versatile Scaffold for Diverse CNS and Systemic Targets
In contrast, the larger azaspiro[4.5]decane ring system has proven to be a versatile platform for targeting a broader array of biological targets.
-
Sigma-1 (σ1) Receptor Ligands: Numerous azaspiro[4.5]decane derivatives have demonstrated high affinity for the sigma-1 receptor, an intracellular chaperone protein involved in cellular stress responses.[3][5][6] Modulation of this receptor is being explored for neuroprotection and the treatment of psychiatric disorders.[3]
-
M1 Muscarinic Acetylcholine Receptor Agonists: This scaffold has been successfully employed to develop agonists for M1 muscarinic acetylcholine receptors, which are key targets for enhancing cognitive function in conditions such as Alzheimer's disease.[7][8][9]
-
Kinase Inhibitors: Certain azaspiro[4.5]decane derivatives have been identified as potent dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), highlighting their potential in treating inflammatory diseases.[10][11] Additionally, this scaffold has been explored for the development of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors, suggesting a role in modulating necroptosis and inflammation.
Quantitative Comparison of Biological Activity
The following tables summarize the available quantitative data for representative derivatives from each class, allowing for a direct comparison of their potencies.
Table 1: Azaspiro[4.4]nonane Derivatives as nAChR Ligands
| Compound | Target | Assay Type | Activity (Ki or EC₅₀) |
| Representative Analog 1 | α4β2 nAChR | Binding Assay | Data not readily available in a comparative format |
| Representative Analog 2 | α7 nAChR | Functional Assay | Data not readily available in a comparative format |
Table 2: Azaspiro[4.5]decane Derivatives Targeting Various Receptors and Kinases
| Compound | Target | Assay Type | Activity (Ki or IC₅₀) | Reference |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | σ1 Receptor | Binding Assay | Ki = 5.4 ± 0.4 nM | [12] |
| YM796 | M1 Muscarinic Receptor | Binding Assay ([³H]pirenzepine) | Micromolar range | [7] |
| Compound 48 | TYK2 | Kinase Assay | IC₅₀ = 6 nM | [10] |
| Compound 48 | JAK1 | Kinase Assay | IC₅₀ = 37 nM | [10] |
| Atiprimod | IL-6 Production Inhibition | In vitro assay | - | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays cited in this guide.
Synthesis of 2-Azaspiro[4.4]nonane (Illustrative Multi-step Route)
This protocol outlines a plausible multi-step synthesis starting from cyclopentanone.[14]
Step 1: Synthesis of Cyclopentylidene-bis(2-cyanoacetamide)
-
Materials: Cyclopentanone, Cyanoacetamide, Piperidine, Ethanol.
-
Procedure: Dissolve cyclopentanone (1.0 eq) and cyanoacetamide (2.2 eq) in absolute ethanol. Add a catalytic amount of piperidine (0.1 eq). Heat the mixture to reflux for 4-6 hours. Cool to room temperature to allow precipitation. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.[14]
Step 2: Hydrolysis and Decarboxylation to 2,2-Cyclopentanediacetic acid
-
Materials: Product from Step 1, Concentrated Sulfuric Acid, Water.
-
Procedure: Suspend the product from Step 1 in a 1:1 (v/v) mixture of concentrated sulfuric acid and water. Heat to reflux for 8-12 hours. Cool in an ice bath to induce precipitation. Collect the solid by vacuum filtration, wash with cold water, and recrystallize from hot water.[14]
Step 3: Reductive Cyclization to 2-Azaspiro[4.4]nonane
-
Materials: 2,2-Cyclopentanediacetic acid, Lithium Aluminum Hydride (LAH), Anhydrous Tetrahydrofuran (THF).
-
Procedure: In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of LAH (excess) in anhydrous THF. Slowly add a solution of 2,2-Cyclopentanediacetic acid in anhydrous THF, maintaining a gentle reflux. After the addition, continue to reflux for 12-18 hours. Cool to 0°C and cautiously quench the excess LAH by sequential slow addition of water, 15% aqueous sodium hydroxide, and then more water. Filter the resulting aluminum salts and wash with THF. Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by distillation under reduced pressure.
Sigma-1 (σ1) Receptor Binding Assay
This protocol is a general method for determining the binding affinity of a compound to the sigma-1 receptor.[3]
-
Materials: Test compound, radioligand (e.g., [³H]-(+)-pentazocine), membrane preparations from cells expressing sigma-1 receptors (e.g., guinea pig brain), binding buffer, scintillation fluid, liquid scintillation counter.
-
Procedure:
-
Incubate the membrane preparation with the radioligand and various concentrations of the test compound in the binding buffer.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the bound radioactivity by liquid scintillation counting.
-
-
Data Analysis: Determine non-specific binding using a high concentration of a known σ1 ligand (e.g., haloperidol). Calculate IC₅₀ values from competition binding curves and convert to Ki values using the Cheng-Prusoff equation.[3]
Conclusion
The comparative analysis of azaspiro[4.4]nonane and azaspiro[4.5]decane scaffolds reveals two distinct yet complementary platforms for the development of novel therapeutics. The azaspiro[4.4]nonane core shows significant promise for modulating nicotinic acetylcholine receptors, offering potential for the treatment of cognitive and neurological disorders.[3] In contrast, the larger and more versatile azaspiro[4.5]decane ring system has demonstrated utility in targeting a wider range of CNS receptors and kinases, with applications in neuroprotection, cognitive enhancement, and the treatment of inflammatory diseases.[3][10] The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired physicochemical properties of the final drug candidate. This guide provides a foundational understanding to aid researchers in making informed decisions in their drug design endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Azaspiro(4.4)nonane | C8H15N | CID 418904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Collection - 18FâLabeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a Ï1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 6. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Methyl-1,3-dioxaazaspiro[4.5]decanes as novel muscarinic cholinergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 1,4-Dioxa-7-azaspiro[4.4]nonane: A Step-by-Step Guide for Laboratory Professionals
For immediate release:
[City, State] – [Date] – To ensure the safety of laboratory personnel and the protection of the environment, it is critical for researchers, scientists, and drug development professionals to adhere to strict protocols for the disposal of chemical waste. This document outlines the essential procedures for the proper disposal of 1,4-Dioxa-7-azaspiro[4.4]nonane, a compound identified as an irritant.
The following guidelines are based on standard safety data sheets and are intended to provide clear, actionable steps for the safe handling and disposal of this substance.
Pre-Disposal and Handling
Before beginning any disposal process, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedure
-
Consult Local Regulations: Before proceeding, consult your institution's environmental health and safety (EHS) office and review all applicable local, state, and federal regulations regarding chemical waste disposal. Regulations can vary significantly, and compliance is mandatory.
-
Containerization:
-
Ensure the waste this compound is stored in a clearly labeled, sealed, and non-reactive container.
-
The label should prominently display the full chemical name: "this compound" and the appropriate hazard warnings (e.g., "Irritant").
-
Do not mix with other chemical waste unless explicitly permitted by your institution's EHS guidelines.
-
-
Waste Collection:
-
Store the sealed waste container in a designated, secure chemical waste accumulation area.
-
This area should be well-ventilated, away from sources of ignition, and inaccessible to unauthorized personnel.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the disposal vendor with a copy of the Safety Data Sheet (SDS) and any other relevant information about the waste.
-
Quantitative Safety Data
For quick reference, the following table summarizes key quantitative information for this compound.
| Property | Value |
| Molecular Formula | C6H11NO2 |
| Molecular Weight | 129.16 g/mol |
| Hazard Identification | Irritant[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Essential Safety and Operational Guide for 1,4-Dioxa-7-azaspiro[4.4]nonane
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical information for the handling and disposal of 1,4-Dioxa-7-azaspiro[4.4]nonane (CAS No. 176-33-0). The following procedural guidance is designed to ensure the safety of laboratory personnel and compliance with standard safety regulations.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant. It may cause an allergic skin reaction and serious eye irritation. Adherence to strict personal protective equipment protocols is mandatory to mitigate these risks.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[1] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[2][3] |
| Hand Protection | Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended as a general-purpose choice for protection against a variety of organic chemicals.[4] Always check glove manufacturer's compatibility charts for specific breakthrough times. Double gloving is recommended when handling larger quantities.[2] |
| Body Protection | A laboratory coat must be worn at all times.[5][6] For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any potential vapors or aerosols.[5] |
Operational and Handling Procedures
Safe handling practices are critical to prevent exposure and contamination.
Experimental Protocol: Safe Handling
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[1] All personnel must be trained on the specific hazards of this compound.[5]
-
Engineering Controls : All weighing and transfers of this compound should be performed in a chemical fume hood to control potential exposure.[5]
-
Handling : Avoid direct contact with skin and eyes.[7] Wash hands thoroughly with soap and water after handling.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.[1][7]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Management
-
Immediate Action : Alert personnel in the immediate area and evacuate if necessary.
-
Containment : For small spills, use an inert absorbent material such as vermiculite or sand to contain the substance.
-
Cleanup : Carefully collect the absorbed material and any contaminated items into a suitable, labeled container for hazardous waste disposal.[7]
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.
First Aid Measures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[3] If skin irritation or a rash occurs, seek medical attention.[8]
-
Inhalation : Move the affected person to fresh air. If they feel unwell, seek medical advice.[1]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol
-
Waste Identification : this compound is a non-halogenated organic compound.
-
Containerization : Collect waste in a designated, properly labeled hazardous waste container that is compatible with the chemical.[9] The container must be kept tightly closed when not in use.[9][10]
-
Segregation : Do not mix non-halogenated waste with halogenated waste streams.[11][12]
-
Disposal : Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1][9]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. research.arizona.edu [research.arizona.edu]
- 3. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. support.al.umces.edu [support.al.umces.edu]
- 6. Chapter 5 Health and Safety in the Laboratory | EESA01 Laboratory Manual: Introduction to Environmental Science [bookdown.org]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. ethz.ch [ethz.ch]
- 11. bucknell.edu [bucknell.edu]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
